A-Factor
説明
structure in first source
特性
CAS番号 |
51311-41-2 |
|---|---|
分子式 |
C13H22O4 |
分子量 |
242.31 g/mol |
IUPAC名 |
(4R)-4-(hydroxymethyl)-3-(6-methylheptanoyl)oxolan-2-one |
InChI |
InChI=1S/C13H22O4/c1-9(2)5-3-4-6-11(15)12-10(7-14)8-17-13(12)16/h9-10,12,14H,3-8H2,1-2H3/t10-,12?/m1/s1 |
InChIキー |
REAWNMHCBIUKLZ-RWANSRKNSA-N |
異性体SMILES |
CC(C)CCCCC(=O)[C@@H]1[C@@H](COC1=O)CO |
正規SMILES |
CC(C)CCCCC(=O)C1C(COC1=O)CO |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone 2S-isocapryloyl-3S-hydroxymethyl-gamma-butyrolactone A-factor (Streptomyces) L-factor (Streptomyces) |
製品の起源 |
United States |
Foundational & Exploratory
The A-Factor Biosynthesis Pathway in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a small, diffusible signaling molecule that acts as a microbial hormone in Streptomyces griseus and related species. It plays a pivotal role in regulating a complex gene network that controls morphological differentiation and the production of secondary metabolites, including the antibiotic streptomycin. The biosynthesis of this compound is a tightly regulated process, initiated from primary metabolic precursors. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, its regulatory circuits, and the experimental methodologies used to elucidate its components.
Introduction
The genus Streptomyces is renowned for its complex life cycle, involving the formation of mycelial structures and spores, and for its prolific production of a wide array of bioactive secondary metabolites. The transition from vegetative growth to these differentiated states is often controlled by small, diffusible signaling molecules. In Streptomyces griseus, this compound is a key autoregulator that, upon reaching a critical concentration, triggers a signaling cascade leading to streptomycin biosynthesis and aerial mycelium formation[1][2][3]. Understanding the biosynthesis of this critical signaling molecule is paramount for manipulating secondary metabolite production for industrial and therapeutic purposes.
The this compound Biosynthetic Pathway
The biosynthesis of this compound originates from precursors derived from primary metabolism: dihydroxyacetone phosphate (DHAP) from glycolysis and a β-ketoacyl-acyl carrier protein (ACP) from fatty acid biosynthesis[1][4]. The pathway is primarily defined by the key enzyme AfsA and a subsequent reduction step. Two potential routes, Pathway A and Pathway B, have been proposed for the latter stages of the synthesis.
Key Enzymes and Precursors
The central enzyme in this compound biosynthesis is AfsA . This enzyme catalyzes the condensation of 8-methyl-3-oxononanoyl-ACP and DHAP to form an 8-methyl-3-oxononanoyl-DHAP ester. The afsA gene is considered the key determinant for this compound production, as its presence alone can confer this compound synthesis capabilities to heterologous hosts like Escherichia coli.
The second key enzyme identified is BprA , an NADPH-dependent reductase encoded by a gene located downstream of afsA. BprA is involved in the reduction of a butenolide phosphate intermediate in Pathway B.
The precursor molecules are:
-
Dihydroxyacetone phosphate (DHAP): A common intermediate in glycolysis.
-
8-methyl-3-oxononanoyl-acyl carrier protein (ACP): A β-keto acid derivative originating from branched-chain fatty acid biosynthesis.
Proposed Biosynthetic Routes
Two alternative pathways have been proposed for the conversion of the initial AfsA product to this compound:
-
Pathway A: This pathway involves the dephosphorylation of the 8-methyl-3-oxononanoyl-DHAP ester by a phosphatase, followed by a non-enzymatic intramolecular aldol condensation to form a butenolide. This intermediate is then reduced by a reductase to yield this compound. The specific enzymes for this pathway, other than the initial AfsA-catalyzed step, have not been definitively identified in S. griseus.
-
Pathway B: In this route, the 8-methyl-3-oxononanoyl-DHAP ester first undergoes a non-enzymatic intramolecular aldol condensation to produce a butenolide phosphate. This intermediate is then reduced by the NADPH-dependent reductase BprA. The final step is the removal of the phosphate group by a phosphatase to form this compound. Due to the operon-like structure of afsA and bprA, Pathway B is considered the major route for this compound biosynthesis in S. griseus.
References
- 1. The Level of AdpA Directly Affects Expression of Developmental Genes in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The level of AdpA directly affects expression of developmental genes in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
The A-Factor Receptor Protein ArpA: A Master Regulator of Streptomyces Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The A-factor receptor protein, ArpA, is a critical transcriptional regulator in Streptomyces griseus and its homologs are found across the Streptomyces genus. It functions as a homodimeric DNA-binding protein that represses the transcription of the adpA gene, a key activator of both secondary metabolism and morphological differentiation. The binding of a small signaling molecule, this compound, to ArpA induces a conformational change that leads to its dissociation from the adpA promoter, thereby derepressing adpA transcription and initiating a complex developmental cascade. This guide provides a comprehensive overview of the function of ArpA, focusing on its molecular mechanisms, the signaling pathway it governs, and the experimental methodologies used to elucidate its role.
Introduction
Streptomyces, a genus of Gram-positive bacteria, are renowned for their complex lifecycle, involving morphological differentiation from a vegetative mycelium to spore-forming aerial hyphae. They are also prolific producers of a wide array of secondary metabolites, including many clinically important antibiotics. The transition from vegetative growth to these developmental processes is tightly regulated by a sophisticated network of signaling molecules and regulatory proteins. At the heart of this regulation in Streptomyces griseus lies the this compound signaling system, with the this compound receptor protein, ArpA, acting as the primary sensor and transducer of the this compound signal.
ArpA's function is intrinsically linked to its ability to act as a repressor. In the absence of its ligand, this compound (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), ArpA binds to a specific DNA sequence in the promoter region of the adpA gene, effectively silencing its expression. The AdpA protein is a crucial transcriptional activator that, once expressed, initiates a cascade of gene expression leading to antibiotic production and aerial mycelium formation. The accumulation of this compound to a critical concentration during the lifecycle triggers the release of ArpA from its DNA target, thus activating the entire developmental program. Understanding the intricacies of ArpA's function is therefore paramount for manipulating secondary metabolite production and for the development of new therapeutic agents.
Molecular Function of ArpA
DNA Binding and Repression
ArpA functions as a repressor by directly binding to the promoter of the adpA gene.[1] The N-terminal portion of ArpA contains a helix-turn-helix (HTH) DNA-binding motif, a common feature among bacterial transcription factors.[2] This motif mediates the specific recognition of and binding to a palindromic DNA sequence.
The consensus binding site for ArpA has been identified as a 22 bp palindrome. One half of this palindromic sequence is 5'-GG(T/C)CGGT(A/T)(T/C)G(T/G)-3'.[2] ArpA binds to this site as a homodimer, a common characteristic of transcriptional regulators that recognize palindromic sequences. This binding physically obstructs the binding of RNA polymerase to the adpA promoter, thereby preventing the initiation of transcription.
Ligand Binding and Derepression
The repressive function of ArpA is allosterically regulated by the binding of its specific ligand, this compound. This compound is a γ-butyrolactone signaling molecule that is produced by S. griseus in a growth-dependent manner. When the intracellular concentration of this compound reaches a certain threshold, it binds to a specific pocket within the ArpA protein. This binding event induces a conformational change in ArpA, which in turn leads to its dissociation from the adpA promoter.[1][2] The release of ArpA allows RNA polymerase to access the promoter and initiate the transcription of adpA, setting in motion the downstream developmental pathways.
The ArpA Signaling Pathway
The ArpA signaling pathway is a linear cascade that translates the chemical signal of this compound into a developmental response.
Data Presentation
| Parameter | Value | Reference |
| ArpA DNA Binding Site (one half-site) | 5'-GG(T/C)CGGT(A/T)(T/C)G(T/G)-3' | |
| ArpA-DNA Binding Affinity (Kd) | Not Reported | - |
| This compound Concentration for 50% Dissociation (IC50) | Not Reported | - |
| ArpA-DNA Stoichiometry | Homodimer to one binding site | Implied by palindromic binding site |
Experimental Protocols
Detailed, step-by-step protocols for the purification of ArpA and the execution of electrophoretic mobility shift assays (EMSAs) specifically for ArpA are not extensively documented in single, publicly available sources. However, based on general methodologies for protein purification from Streptomyces and standard EMSA protocols, a general workflow can be outlined.
General Workflow for ArpA Purification and DNA Binding Analysis
Methodological Considerations for Key Experiments
Purification of ArpA: Recombinant ArpA, often with an affinity tag (e.g., His-tag), can be overexpressed in a suitable host such as E. coli or a heterologous Streptomyces strain. Purification would typically involve affinity chromatography followed by size-exclusion chromatography to obtain a pure and homogenous protein preparation.
Electrophoretic Mobility Shift Assay (EMSA): To study the DNA binding activity of ArpA, a DNA probe containing the ArpA binding site is synthesized and labeled (e.g., with a radioactive isotope or a fluorescent dye). The purified ArpA protein is then incubated with the labeled probe in a suitable binding buffer. The reaction mixture is then resolved on a non-denaturing polyacrylamide gel. The formation of a protein-DNA complex results in a band with retarded mobility compared to the free probe.
To investigate the effect of this compound, increasing concentrations of this compound can be added to the binding reaction. The dissociation of the ArpA-DNA complex would be observed as a decrease in the intensity of the shifted band and a corresponding increase in the intensity of the free probe band.
Conclusion and Future Directions
The this compound receptor protein ArpA is a paradigm for understanding the regulation of antibiotic production and morphological differentiation in Streptomyces. Its function as a ligand-inducible repressor highlights the elegant control mechanisms that govern bacterial development. While the qualitative aspects of ArpA function are well-understood, a significant gap remains in the quantitative characterization of its interactions. Future research should focus on determining the precise binding affinities of ArpA for its DNA target and for this compound. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) would be invaluable in this regard. A more detailed understanding of the structure-function relationships of ArpA, potentially through crystallographic studies of the protein in its apo, DNA-bound, and ligand-bound states, will provide deeper insights into its allosteric regulation. Such knowledge is not only of fundamental scientific interest but also holds significant potential for the rational design of strategies to enhance the production of valuable secondary metabolites in industrial settings.
References
- 1. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA-binding activity of the this compound receptor protein and its recognition DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for A-Factor Extraction from Streptomyces Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a microbial hormone, or autoregulator, produced by Streptomyces griseus.[1] It plays a critical role in the regulation of both morphological differentiation (spore formation) and secondary metabolism, most notably the production of the antibiotic streptomycin.[1][2][3] At nanomolar concentrations, this compound initiates a complex signaling cascade that triggers the expression of genes required for these processes.[1] The extraction and purification of this compound are essential for studying its regulatory mechanisms, identifying new bioactive compounds, and developing novel drug discovery platforms. This document provides a detailed protocol for the extraction and purification of this compound from Streptomyces griseus cultures.
This compound Signaling Pathway
The this compound signaling cascade is a well-characterized regulatory system in S. griseus. The process begins when this compound reaches a critical intracellular concentration. It then binds to its specific receptor, the ArpA protein. In the absence of this compound, ArpA acts as a repressor, binding to the promoter region of the adpA gene and blocking its transcription. The binding of this compound to ArpA causes a conformational change, leading to its dissociation from the DNA. This derepression allows for the transcription of adpA, a key transcriptional activator. AdpA then activates a regulon, including the strR gene, which is a pathway-specific activator for the entire streptomycin biosynthesis gene cluster. This cascade ultimately leads to streptomycin production and the onset of aerial mycelium formation.
Figure 1: this compound signaling cascade in S. griseus.
Experimental Protocols
The following protocols outline the steps for culturing S. griseus, extracting crude this compound, and subsequent purification.
Part 1: Culturing Streptomyces griseus
Optimal production of this compound typically occurs during the late exponential to early stationary phase of growth.
Materials:
-
Streptomyces griseus strain (e.g., IFO 13350)
-
YMPG Medium (per liter): 2g yeast extract, 2g meat extract, 4g Bacto-Peptone, 5g NaCl, 2g MgSO₄·7H₂O, 10g glucose. Adjust pH to 7.2.
-
Alternative Media: Starch Casein Agar or Tryptone Soy Agar can also be used.
-
Baffled Erlenmeyer flasks
-
Shaking incubator
Protocol:
-
Inoculation: Inoculate 50 mL of YMPG medium in a 250 mL baffled flask with spores or a mycelial stock of S. griseus.
-
Seed Culture: Incubate the culture at 28°C with vigorous shaking (200-250 rpm) for 48-72 hours to generate a seed culture.
-
Production Culture: Transfer the seed culture (2% v/v) into a larger volume of YMPG medium (e.g., 1 L in a 4 L baffled flask).
-
Incubation: Incubate the production culture at 28°C with vigorous shaking for 5-7 days. This compound production is generally highest as the culture enters the stationary phase.
Part 2: Crude this compound Extraction
This protocol uses liquid-liquid extraction to separate this compound from the culture broth.
Materials:
-
Ethyl acetate (or other suitable non-polar solvent)
-
Centrifuge and appropriate centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Cell Removal: Harvest the culture broth and centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the mycelia.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.
-
Solvent Extraction:
-
Transfer the supernatant to a large separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The top layer is the organic (ethyl acetate) phase containing this compound.
-
-
Collection of Organic Phase: Carefully drain and discard the lower aqueous layer. Collect the upper organic layer.
-
Repeat Extraction: Repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Concentration: Pool all organic extracts and concentrate them to dryness using a rotary evaporator at a temperature below 40°C. The resulting residue is the crude this compound extract.
Part 3: Purification of this compound
A multi-step chromatography process is used to purify this compound from the crude extract.
Materials:
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents: n-hexane and ethyl acetate (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
Protocol:
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in n-hexane.
-
Dissolve the crude extract in a minimal amount of n-hexane/ethyl acetate and load it onto the column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions and monitor for the presence of this compound using a bioassay (e.g., by observing the restoration of spore formation in an this compound deficient mutant strain like S. griseus HH1) or by thin-layer chromatography (TLC).
-
-
Fraction Pooling and Concentration: Pool the active fractions and concentrate them to dryness using a rotary evaporator.
-
Reverse-Phase HPLC:
-
Dissolve the semi-purified extract in the HPLC mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile and water).
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
The purity of the final compound can be confirmed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Figure 2: Workflow for this compound extraction and purification.
Data Presentation
The efficiency of the extraction process is critical for achieving a good yield of this compound. Several factors can influence the outcome of the solvent extraction step.
Table 1: Key Factors Influencing Solvent Extraction Efficiency
| Factor | Description | Impact on this compound Extraction |
| Solvent Choice | The polarity of the solvent should be matched to the analyte. This compound is a relatively non-polar γ-butyrolactone. | Non-polar solvents like ethyl acetate, diethyl ether, or chloroform are effective. The solvent must be immiscible with the aqueous culture medium. |
| pH of Aqueous Phase | The pH can alter the ionization state and solubility of the target compound. | For γ-butyrolactones, maintaining a neutral to slightly acidic pH can prevent hydrolysis of the lactone ring, preserving the molecule's integrity. |
| Solvent-to-Sample Ratio | The volume of solvent used relative to the volume of the culture supernatant. | A higher solvent ratio increases the concentration gradient, potentially improving extraction efficiency, but also increases cost and processing time. Multiple extractions with smaller solvent volumes are generally more efficient than a single extraction with a large volume. |
| Mixing/Agitation | The degree of mixing between the aqueous and organic phases. | Vigorous mixing increases the surface area for mass transfer, leading to faster and more complete extraction. |
| Temperature | The temperature at which the extraction is performed. | Higher temperatures can increase solubility and diffusion rates but may also risk degrading thermally sensitive compounds like this compound. Room temperature is typically sufficient. |
Table 2: Illustrative Example of this compound Purification Yield
The following table provides hypothetical data to illustrate the expected yield and purity at different stages of the purification process, starting from a 10-liter culture of S. griseus. Actual yields may vary significantly based on the strain, culture conditions, and extraction efficiency. In a wild-type S. griseus strain, this compound concentration can reach about 25-30 ng/mL (approximately 100 nM).
| Purification Stage | Starting Volume/Mass | Final Mass (mg) | Purity (%) | Overall Yield (%) |
| Culture Supernatant | 10 L | ~3.0 mg (estimated total) | <0.01% | 100% |
| Crude Extract | 10 L | 2.5 mg | ~1% | ~83% |
| Post-Silica Column | 2.5 mg | 1.2 mg | ~60% | ~40% |
| Post-HPLC | 1.2 mg | 0.8 mg | >98% | ~27% |
References
Application Notes and Protocols for A-Factor Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an A-Factor receptor (ArpA) binding assay. This assay is a crucial tool for the discovery and characterization of novel compounds that modulate the this compound signaling pathway in Streptomyces griseus, which is essential for streptomycin production and morphological differentiation.
Introduction to this compound Signaling
This compound (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a microbial hormone that regulates a complex signaling cascade in Streptomyces griseus.[1][2] The intracellular receptor for this compound is the ArpA protein, which functions as a transcriptional repressor.[1][3][4] In the absence of this compound, ArpA binds to the promoter region of the adpA gene, inhibiting its transcription. AdpA is a key transcriptional activator for a wide range of genes, including those in the streptomycin biosynthesis cluster. The binding of this compound to ArpA induces a conformational change in the ArpA protein, causing it to dissociate from the adpA promoter. This derepression allows for the transcription of adpA and subsequent activation of downstream genes, leading to streptomycin production and sporulation.
The this compound receptor binding assay is designed to identify and characterize compounds that can interact with ArpA, either as agonists (mimicking this compound) or antagonists (blocking this compound binding). This is achieved by measuring the ability of a test compound to compete with a radiolabeled this compound ligand for binding to the ArpA receptor.
This compound Signaling Pathway
References
- 1. Microplate gel-filtration method for radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oxfordreference.com [oxfordreference.com]
- 3. Separation of free and protein-bound ligands in the radioimmunoassay by gel filtration-centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of A-Factor in Liquid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-Factor (2-isocapryloyl-3S-hydroxymethyl-γ-butyrolactone) is a microbial hormone that plays a critical role in the regulation of morphological differentiation and secondary metabolite production, such as streptomycin, in Streptomyces griseus and other related actinomycetes.[1][2][3][4] The detection and quantification of this compound in liquid cultures are essential for studies in microbial endocrinology, antibiotic production optimization, and the discovery of new bioactive compounds. These application notes provide detailed protocols for three common methods for this compound detection: a bioassay, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound Signaling Pathway
This compound initiates a signaling cascade by binding to its receptor protein, ArpA.[2] In the absence of this compound, ArpA acts as a repressor, binding to the promoter of the adpA gene and inhibiting its transcription. The binding of this compound to ArpA releases it from the DNA, allowing for the transcription of adpA. The AdpA protein is a key transcriptional activator that turns on a variety of genes, including those involved in streptomycin biosynthesis and morphological development.
Methods for this compound Detection
Several methods can be employed to detect and quantify this compound in liquid cultures, each with its own advantages in terms of sensitivity, specificity, and throughput.
This compound Bioassay
A bioassay is a fundamental method to determine the biological activity of this compound. This technique relies on an this compound-deficient mutant of Streptomyces griseus that requires exogenous this compound to produce streptomycin or to sporulate. The response of the mutant strain is proportional to the concentration of this compound.
Materials:
-
This compound producing Streptomyces strain
-
This compound deficient Streptomyces griseus mutant (indicator strain)
-
Appropriate liquid and solid culture media (e.g., YMPD)
-
Ethyl acetate or chloroform
-
Methanol
-
Sterile paper discs
-
This compound standard
-
Centrifuge
-
Rotary evaporator
-
Incubator
Protocol:
-
Culture and Extraction:
-
Inoculate the this compound producing strain into a suitable liquid medium and incubate under optimal conditions for this compound production.
-
After incubation, centrifuge the culture to pellet the cells.
-
Collect the supernatant and extract it with an equal volume of ethyl acetate or chloroform. Repeat the extraction twice.
-
Pool the organic layers and evaporate to dryness using a rotary evaporator to obtain the crude extract.
-
Reconstitute the dried extract in a small, known volume of methanol.
-
-
Bioassay Plate Preparation:
-
Prepare a spore suspension of the this compound deficient S. griseus mutant.
-
Seed a suitable agar medium with the spore suspension.
-
Pour the seeded agar into petri dishes and allow to solidify.
-
-
Assay:
-
Prepare a serial dilution of the this compound standard in methanol.
-
Apply a known volume (e.g., 10 µL) of the reconstituted sample extract and each standard dilution to separate sterile paper discs.
-
Place the discs onto the surface of the seeded agar plates.
-
Incubate the plates at the optimal temperature for the indicator strain until a clear zone of growth or streptomycin production (indicated by a zone of inhibition of a streptomycin-sensitive bacterium overlaid on the plate) is observed around the discs with active this compound.
-
-
Quantification:
-
Measure the diameter of the zones of growth or inhibition.
-
Create a standard curve by plotting the zone diameter against the logarithm of the this compound concentration for the standards.
-
Determine the this compound concentration in the sample by interpolating its zone diameter on the standard curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative and specific method for this compound detection compared to the bioassay. This technique separates this compound from other components in the culture extract based on its physicochemical properties.
Materials:
-
Crude this compound extract (prepared as in the bioassay protocol)
-
This compound standard
-
HPLC-grade methanol, acetonitrile, and water
-
0.22 µm syringe filters
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Protocol:
-
Sample Preparation:
-
Prepare the crude this compound extract as described in the bioassay protocol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a low wavelength, such as 195 nm, as γ-butyrolactones have weak chromophores.
-
Injection Volume: 10-20 µL.
-
-
Analysis and Quantification:
-
Inject the this compound standard to determine its retention time.
-
Inject the prepared sample extract.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Prepare a calibration curve by injecting a series of known concentrations of the this compound standard and plotting peak area against concentration.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and specific method for the detection and quantification of this compound. It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
Materials:
-
Crude this compound extract
-
This compound standard
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid)
-
0.22 µm syringe filters
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase LC column
Protocol:
-
Sample Preparation:
-
Prepare the crude this compound extract as previously described.
-
Filter the reconstituted extract through a 0.22 µm syringe filter.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM) mode. The precursor ion ([M+H]⁺) and one or two product ions for this compound need to be determined by infusing the standard.
-
-
Analysis and Quantification:
-
Optimize the MS parameters (e.g., collision energy) using the this compound standard.
-
Develop an MRM method for the specific precursor-to-product ion transitions of this compound.
-
Generate a calibration curve using the this compound standard.
-
Analyze the sample extract using the developed LC-MS/MS method.
-
Quantify this compound based on the peak area of the specific transition and the calibration curve.
-
Data Presentation
The quantitative data obtained from these methods can be summarized for comparison. The following table provides representative values for γ-butyrolactones, which can be used as a reference for this compound analysis.
| Parameter | Bioassay | HPLC-UV | LC-MS/MS |
| Principle | Biological response of an indicator strain | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Specificity | Moderate | Moderate to High | Very High |
| Sensitivity | High (ng range) | Moderate (µg/mL range) | Very High (pg/mL to ng/mL range) |
| Limit of Detection (LOD) | Dependent on indicator strain sensitivity | ~1 µg/mL (for similar compounds) | 0.2-0.5 µg/mL (for GBL) |
| Limit of Quantification (LOQ) | Dependent on indicator strain sensitivity | ~5 µg/mL (for similar compounds) | 0.2-0.6 ng/mg (for GBL in complex matrices) |
| Throughput | Low to Moderate | Moderate | High |
| Equipment Cost | Low | Moderate | High |
| Recovery (%) | N/A | Typically >80% | 90-110% (for GBL in beverages) |
Note: The LOD, LOQ, and recovery values for HPLC and LC-MS/MS are based on published data for γ-butyrolactone (GBL) and may vary for this compound depending on the specific experimental conditions and matrix.
Conclusion
The choice of method for detecting this compound production in liquid culture depends on the specific research needs. The bioassay is a cost-effective method for determining the biological activity of this compound. HPLC offers a good balance of quantitative accuracy and accessibility. For the highest sensitivity and specificity, particularly in complex matrices, LC-MS/MS is the preferred method. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with this compound and other microbial signaling molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomyces griseus - ActinoBase [actinobase.org]
- 4. This compound as a microbial hormone that controls cellular differentiation and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Genetic Manipulation of the A-Factor Regulatory System in Streptomyces
Audience: Researchers, scientists, and drug development professionals.
Introduction: The A-Factor System as a Master Switch for Antibiotic Production
In the genus Streptomyces, renowned producers of a vast array of antibiotics and other secondary metabolites, cellular differentiation and specialized metabolism are tightly controlled. A key regulator in many species, notably Streptomyces griseus, is the this compound (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a small, diffusible signaling molecule, or microbial hormone.[1][2] The this compound system acts as a quorum-sensing mechanism; when its concentration reaches a critical threshold in a growing culture, it triggers a hierarchical signaling cascade that "switches on" the genes required for both morphological development (e.g., aerial mycelia and spore formation) and the production of secondary metabolites, such as streptomycin.[1][3][4]
This regulatory cascade presents a prime target for genetic manipulation to enhance the production of valuable compounds. By understanding and engineering the key components of this pathway, researchers can unlock or significantly increase the yield of antibiotics, making it a topic of immense interest for both academic research and industrial drug development.
The core components of the this compound signaling pathway are:
-
This compound: The γ-butyrolactone signaling molecule.
-
ArpA (this compound receptor protein): An intracellular receptor that, in the absence of this compound, acts as a DNA-binding repressor.
-
AdpA (this compound-dependent protein): A master transcriptional activator for hundreds of genes. The transcription of the adpA gene is directly repressed by ArpA.
This document provides detailed application notes, quantitative data, and experimental protocols for the targeted genetic manipulation of the this compound regulatory system.
The this compound Signaling Cascade
The mechanism of the this compound cascade is a well-defined model of de-repression:
-
Basal State (Low Cell Density): At low cell densities, the concentration of this compound is negligible. The ArpA protein is bound to the promoter region of the adpA gene, physically blocking its transcription. This keeps the entire downstream cascade in an "off" state.
-
Induction (High Cell Density): As the bacterial population grows, this compound is synthesized and its concentration increases. Once it reaches a critical intracellular concentration, this compound binds directly to the ArpA protein.
-
De-repression: This binding event causes a conformational change in ArpA, leading to its dissociation from the adpA promoter.
-
Activation: With the repressor gone, the adpA gene is transcribed and translated. The resulting AdpA protein is a pleiotropic transcriptional activator that binds to the promoter regions of a large number of genes (the AdpA regulon), directly activating the expression of genes required for morphological differentiation and secondary metabolite biosynthesis.
Visualization of the this compound Signaling Pathway
Strategies for Genetic Manipulation
Two primary strategies can be employed to constitutively activate this pathway, thereby enhancing antibiotic production:
-
Deletion of the Repressor Gene (arpA): By knocking out the arpA gene, the repression of adpA is permanently removed. This leads to constitutive expression of AdpA and subsequent activation of its target genes, independent of the this compound concentration. Mutants defective in arpA have been shown to produce streptomycin and form aerial hyphae even in the absence of this compound.
-
Overexpression of the Activator Gene (adpA): Directly increasing the cellular concentration of the AdpA protein by placing the adpA gene under the control of a strong, constitutive promoter can bypass the natural regulatory control. Overexpression of adpA has been shown to cause S. griseus to produce streptomycin earlier and in larger quantities.
Quantitative Data Summary
The following tables summarize key quantitative parameters of the this compound regulatory system, compiled from published literature.
Table 1: Ligand-Receptor Interaction and Concentration Thresholds
| Parameter | Value | Species | Notes | Reference |
|---|---|---|---|---|
| This compound effective concentration (in vivo) | ~1 nM (10⁻⁹ M) | S. griseus | Concentration required to restore streptomycin production in this compound deficient mutants. | |
| This compound-ArpA Dissociation Constant (Kd) | 0.7 nM | S. griseus | Indicates very high binding affinity, comparable to eukaryotic hormone receptors. | |
| ArpA-DNA binding inhibition concentration | > 32 nM | S. griseus | In vitro concentration of this compound at which ArpA no longer binds to its DNA target. |
| Peak this compound concentration (wild-type) | ~100 nM (25-30 ng/ml) | S. griseus | Reached during the mid-exponential growth phase in culture. | |
Table 2: Effects of Genetic Manipulation on Gene Expression and Production
| Genetic Modification | Target Gene | Measured Effect | Fold/Percent Change | Species | Reference |
|---|---|---|---|---|---|
| Overexpression of adpA | adpA | Transcriptional Level | +362% to +575% | S. xiamenensis | |
| Disruption of arpA | adpA | Phenotype | Constitutive expression | S. griseus | |
| Overexpression of adpA | Streptomycin | Production Timing | Earlier onset of production | S. griseus |
| Overexpression of heterologous adpA | Landomycin A | Production Titer | Significantly increased | S. cyanogenus | |
Experimental Protocols
The following sections provide detailed protocols for the genetic manipulation of the this compound system in Streptomyces.
Protocol 5.1: In-Frame Deletion of the arpA Gene via CRISPR-Cas9
This protocol describes the deletion of the arpA gene in Streptomyces using an all-in-one CRISPR-Cas9 plasmid system (e.g., pCRISPomyces-2), which is introduced from E. coli via intergeneric conjugation.
Workflow Visualization: arpA Deletion
Materials:
-
Streptomyces griseus (or other target species)
-
E. coli ET12567/pUZ8002 (or similar non-methylating donor strain)
-
pCRISPomyces-2 plasmid (or equivalent)
-
Genomic DNA from S. griseus
-
Appropriate antibiotics (e.g., Apramycin, Nalidixic Acid, Chloramphenicol, Kanamycin)
-
Reagents for PCR, Gibson Assembly, plasmid purification, and gel electrophoresis
-
Media: LB, MS agar, ISP4
Methodology:
Step 1: Design of gRNA and Homology Arms
-
gRNA Design: Identify a 20-bp protospacer sequence within the arpA coding region, immediately upstream of a 5'-NGG-3' Protospacer Adjacent Motif (PAM). Use a CRISPR design tool to minimize off-target effects.
-
Homology Arm Primer Design: Design primers to amplify ~1-2 kb regions directly upstream (Left Arm) and downstream (Right Arm) of the arpA gene from S. griseus genomic DNA. Add 20-25 bp overhangs to these primers that are homologous to the ends of the linearized pCRISPomyces-2 vector for Gibson Assembly.
Step 2: Construction of the Editing Plasmid
-
Amplify the Left and Right homology arms using high-fidelity PCR with the primers from Step 1.
-
Synthesize and anneal complementary oligos for the designed arpA-targeting gRNA.
-
Clone the annealed gRNA oligos into the pCRISPomyces-2 vector, typically via a Golden Gate assembly step.
-
Linearize the resulting gRNA-containing plasmid (e.g., by XbaI digestion).
-
Perform a Gibson Assembly reaction to ligate the amplified Left and Right homology arms into the linearized vector. This assembles the final editing plasmid, pCRISPomyces-ΔarpA.
Step 3: Transformation into E. coli
-
Transform the assembled pCRISPomyces-ΔarpA plasmid into a suitable E. coli cloning strain (e.g., DH5α) for amplification and sequence verification.
-
Isolate the verified plasmid and transform it into the non-methylating E. coli donor strain (e.g., ET12567/pUZ8002) for conjugation. Select for transformants on LB agar containing the appropriate antibiotics (e.g., Apramycin, Kanamycin, Chloramphenicol).
Step 4: Intergeneric Conjugation
-
Grow a fresh culture of the E. coli donor strain containing pCRISPomyces-ΔarpA to an OD₆₀₀ of 0.4-0.6.
-
Prepare a dense spore suspension or mycelial fragment suspension of S. griseus.
-
Mix ~10⁸ S. griseus spores with the E. coli donor cells. Plate the mixture onto MS agar plates and incubate at 30°C for 16-20 hours.
-
Overlay the plates with 1 mL of water containing Nalidixic Acid (to kill E. coli) and Apramycin (to select for Streptomyces that have received the plasmid). Incubate at 30°C for 5-7 days until exconjugant colonies appear.
Step 5: Screening and Verification
-
Pick individual exconjugant colonies and patch them onto fresh selective plates.
-
Perform colony PCR on the patched colonies using primers that flank the arpA gene locus.
-
Wild-type: A larger PCR product corresponding to the intact arpA gene will be amplified.
-
Deletion Mutant: A smaller PCR product, corresponding to the size of the joined homology arms, will be amplified.
-
-
For positive clones, cure the pCRISPomyces plasmid by passaging the strain on non-selective media.
-
Confirm the in-frame deletion by Sanger sequencing the PCR product from the mutant strain.
Protocol 5.2: Overexpression of the adpA Gene
This protocol describes the overexpression of adpA by cloning it into an integrative expression vector (e.g., pIB139 or a derivative of pSET152) under the control of a strong constitutive promoter (e.g., ermEp*) and integrating it into the Streptomyces chromosome.
Workflow Visualization: adpA Overexpression
Materials:
-
Streptomyces griseus
-
E. coli donor strain (e.g., ET12567/pUZ8002)
-
Integrative expression vector pIB139 (Apramycin resistance, ermEp* promoter, φC31 integrase system)
-
Reagents and media as described in Protocol 5.1
Methodology:
Step 1: Amplify the adpA Gene
-
Design primers to amplify the entire coding sequence of the adpA gene from S. griseus genomic DNA.
-
Incorporate appropriate restriction sites (e.g., NdeI and EcoRI) into the 5' ends of the forward and reverse primers, respectively, to facilitate cloning into the expression vector.
Step 2: Construct the Overexpression Plasmid
-
Perform PCR to amplify the adpA gene.
-
Digest both the purified PCR product and the pIB139 vector with the selected restriction enzymes (e.g., NdeI, EcoRI).
-
Ligate the digested adpA fragment into the linearized pIB139 vector, placing it downstream of the ermEp* promoter.
-
Transform the ligation product into E. coli DH5α, select on Apramycin, and verify the construct (pIB139-adpA) by restriction digest and sequencing.
Step 3: Conjugation and Integration
-
Transform the verified pIB139-adpA plasmid into the E. coli donor strain.
-
Perform intergeneric conjugation between the E. coli donor and S. griseus as described in Protocol 5.1, Step 4.
-
Select for exconjugants on MS agar supplemented with Nalidixic Acid and Apramycin. The pIB139 vector contains the φC31 integrase system, which will mediate a site-specific integration of the entire plasmid into the attB site on the Streptomyces chromosome.
Step 4: Verification of Overexpression
-
Confirm the successful integration of the plasmid into the S. griseus genome by performing PCR using primers that span the chromosome-plasmid junction.
-
To quantify the effect of the overexpression construct, grow the wild-type and the engineered strain under identical conditions.
-
Extract total RNA at a relevant time point (e.g., late exponential phase).
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific to the adpA transcript to measure the relative increase in its expression level compared to the wild-type strain.
Conclusion and Applications
The this compound regulatory system is a powerful, centralized hub controlling secondary metabolism in Streptomyces. The genetic strategies outlined here—repressor knockout and activator overexpression—provide robust and reliable methods to de-repress this pathway. These manipulations can lead to significantly enhanced yields of known antibiotics, activate silent biosynthetic gene clusters, and shorten fermentation times, offering substantial benefits for drug discovery and industrial production processes. The protocols and data provided serve as a foundational guide for researchers aiming to harness the synthetic potential of Streptomyces.
References
- 1. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Level of AdpA Directly Affects Expression of Developmental Genes in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel AdpA Homologue Negatively Regulates Morphological Differentiation in Streptomyces xiamenensis 318 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A-Factor Extraction & Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction and quantification of A-factor (2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone) from Streptomyces griseus.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Streptomyces griseus culture is growing well (high biomass), but the this compound yield is consistently low or undetectable. What are the potential causes?
A1: High biomass with low secondary metabolite production is a common issue. Several factors related to your fermentation conditions could be the cause. Here are the primary aspects to investigate:
-
Suboptimal Media Composition: The biosynthesis of secondary metabolites like this compound is highly sensitive to the balance of nutrients. An excess of readily metabolizable carbon or nitrogen sources can promote rapid biomass accumulation at the expense of secondary metabolism.
-
Incorrect Fermentation pH: The optimal pH for Streptomyces growth may differ from the optimal pH for this compound production. For many Streptomyces species, a neutral to slightly alkaline pH is favorable for secondary metabolite production.[1]
-
Inadequate Aeration and Agitation: Oxygen is a critical component for the growth of aerobic Streptomyces and for the enzymatic reactions in the this compound biosynthetic pathway. Insufficient dissolved oxygen due to poor agitation or aeration can be a significant limiting factor.
-
Genetic Instability of the Strain: Streptomyces are known for their genetic instability, which can lead to a loss of secondary metabolite production over successive generations of subculturing.
Troubleshooting Steps:
-
Optimize Media Composition: Experiment with different carbon and nitrogen sources and ratios. For example, you can test alternative carbon sources like starch or glycerol instead of glucose.
-
Monitor and Control pH: Track the pH of your culture throughout the fermentation process and maintain it within the optimal range for this compound production (typically pH 7.0-7.5).
-
Ensure Adequate Aeration: Increase the agitation speed or the airflow rate to your fermenter to ensure sufficient dissolved oxygen levels.
-
Strain Maintenance: Revive your Streptomyces griseus strain from a frozen spore stock rather than continuously subculturing from a plate to minimize the risk of genetic mutations.
Q2: I am observing significant variability in this compound concentration between different extraction batches. What could be causing this?
A2: Variability between extraction batches can stem from inconsistencies in both the fermentation and the extraction process itself. Here are some key areas to examine:
-
Inconsistent Inoculum: The age, size, and physiological state of the inoculum can significantly impact the kinetics of this compound production in the main culture.
-
Extraction Solvent Quality and Volume: The purity of the extraction solvent (e.g., ethyl acetate) and the precise solvent-to-culture-broth ratio are critical for consistent extraction efficiency.
-
Incomplete Extraction: Insufficient mixing or contact time between the culture broth and the organic solvent can lead to incomplete extraction of this compound.
-
Variability in pH during Extraction: The pH of the aqueous phase can influence the partitioning of this compound into the organic solvent.
-
Sample Evaporation and Reconstitution: Inconsistent drying of the organic extract or variations in the reconstitution volume before analysis will directly affect the final concentration.
Troubleshooting Steps:
| Parameter | Recommendation |
| Inoculum Preparation | Standardize your inoculum preparation by using a consistent volume of a spore suspension with a known concentration. |
| Extraction Solvent | Use high-purity (HPLC-grade) ethyl acetate and maintain a consistent ratio of solvent to culture broth for all extractions. |
| Extraction Procedure | Ensure vigorous and consistent mixing (e.g., using a shaker at a fixed speed) for a standardized duration. |
| pH Control | Check and adjust the pH of the culture broth to a consistent value before extraction. |
| Sample Handling | Dry the ethyl acetate extract completely under a gentle stream of nitrogen and reconstitute the residue in a precise volume of a suitable solvent (e.g., methanol). |
Q3: My this compound bioassay results are not reproducible. What are the common sources of variability in this assay?
A3: Bioassays are inherently more variable than analytical methods like HPLC because they rely on a biological response.[2] Key sources of variability in the this compound bioassay include:
-
Physiological State of the Indicator Strain: The responsiveness of the this compound-deficient S. griseus mutant can vary depending on its growth phase and overall health.[3]
-
Inconsistent Spore Inoculum of the Indicator Strain: The density of the indicator strain on the assay plate can affect the size and clarity of the response.
-
Inaccurate Pipetting of Samples and Standards: Small errors in the volumes of the serially diluted this compound standards and the test samples will lead to significant inaccuracies in the final calculated concentration.
-
Variations in Incubation Conditions: Inconsistent temperature and humidity during incubation can affect the growth of the indicator strain and the diffusion of this compound.[4]
-
Subjectivity in Endpoint Measurement: If the endpoint is the restoration of streptomycin production, the measurement of the inhibition zone against a test organism can be subjective.
Troubleshooting Steps:
| Parameter | Recommendation |
| Indicator Strain Preparation | Prepare a fresh and standardized spore suspension of the this compound-deficient mutant for each assay. |
| Plating Technique | Ensure a uniform lawn of the indicator strain on the bioassay plates. |
| Pipetting | Use calibrated pipettes and practice consistent pipetting techniques for all dilutions and sample applications. |
| Incubation | Maintain a consistent and well-controlled incubation temperature and humidity. |
| Endpoint Measurement | If possible, use an automated or semi-automated method for measuring the response to reduce operator bias. |
Q4: I am having trouble with my HPLC analysis of this compound. What are some common issues and how can I resolve them?
A4: HPLC is a powerful tool for this compound quantification, but various issues can arise. Here is a summary of common problems and their solutions:
| Problem | Potential Causes | Solutions |
| Peak Tailing | - Active sites on the column interacting with the analyte.- Wrong mobile phase pH. | - Use a different column with a more inert stationary phase.- Adjust the mobile phase pH. |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Changes in mobile phase composition.- Air bubbles in the system. | - Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and purge the system. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp nearing the end of its life. | - Use HPLC-grade solvents and filter the mobile phase.- Flush the detector cell.- Degas the mobile phase.- Replace the detector lamp. |
| Low Signal Intensity | - Low concentration of this compound in the sample.- Incorrect detection wavelength.- Sample degradation. | - Concentrate the sample before injection.- Optimize the detection wavelength for this compound.- Ensure proper sample storage and handling. |
Experimental Protocols
Protocol 1: Extraction of this compound from Streptomyces griseus Culture
This protocol describes the extraction of this compound from the culture broth of S. griseus using ethyl acetate.
Materials:
-
Streptomyces griseus culture broth
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
-
Methanol (HPLC grade)
-
Centrifuge and centrifuge tubes
-
Separatory funnel
Methodology:
-
Harvesting the Culture: Centrifuge the S. griseus culture at a specified time point (e.g., after 7 days of growth) at 10,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction:
-
Transfer the cell-free supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant.[5]
-
Shake vigorously for 5-10 minutes to ensure thorough mixing and partitioning of this compound into the organic phase.
-
Allow the layers to separate. The ethyl acetate phase, containing the this compound, will be the upper layer.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize the yield.
-
-
Drying and Concentration:
-
Pool the ethyl acetate extracts.
-
Add a small amount of anhydrous sodium sulfate to the pooled extract to remove any residual water.
-
Decant the dried ethyl acetate extract into a clean, pre-weighed round-bottom flask.
-
Evaporate the ethyl acetate to dryness using a rotary evaporator at a low temperature (e.g., 40°C) or under a gentle stream of nitrogen gas.
-
-
Sample Reconstitution:
-
Once completely dry, dissolve the residue in a precise and small volume of methanol (e.g., 1 mL).
-
Transfer the reconstituted sample to a clean vial for quantification by HPLC or bioassay.
-
Protocol 2: Bioassay for this compound Activity
This bioassay is used to determine the biological activity of this compound by measuring its ability to restore streptomycin production in an this compound-deficient mutant of S. griseus.
Materials:
-
This compound-deficient Streptomyces griseus mutant strain (e.g., S. griseus HH1).
-
Spore suspension of the indicator strain.
-
Bacillus subtilis as a test organism for streptomycin activity.
-
Nutrient agar plates.
-
Sterile paper discs.
-
This compound standard of known concentration.
-
Test samples containing unknown concentrations of this compound.
Methodology:
-
Preparation of Assay Plates:
-
Prepare a lawn of the this compound-deficient S. griseus mutant on nutrient agar plates by spreading a standardized spore suspension.
-
On separate plates, prepare a lawn of Bacillus subtilis.
-
-
Sample Application:
-
Prepare serial dilutions of the this compound standard and the test samples.
-
Aseptically place sterile paper discs onto the surface of the agar plates seeded with the this compound-deficient mutant.
-
Pipette a small, precise volume (e.g., 10 µL) of each dilution of the standard and test samples onto the paper discs.
-
-
Incubation: Incubate the plates at 28°C for 3-4 days to allow for the growth of the S. griseus mutant and the production of streptomycin in response to this compound.
-
Detection of Streptomycin Production:
-
After the initial incubation, carefully transfer the agar plugs containing the grown S. griseus from the assay plates onto the surface of the plates seeded with Bacillus subtilis.
-
Incubate the B. subtilis plates at 37°C for 12-18 hours.
-
-
Data Analysis:
-
Measure the diameter of the inhibition zones around the agar plugs on the B. subtilis plates.
-
Create a standard curve by plotting the diameter of the inhibition zones against the logarithm of the this compound concentration for the standards.
-
Determine the concentration of this compound in the test samples by interpolating their inhibition zone diameters on the standard curve.
-
Visualizations
References
- 1. banglajol.info [banglajol.info]
- 2. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for Gamma-Butyrolactones
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the HPLC separation of gamma-butyrolactones.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for separating gamma-butyrolactones? A1: Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing gamma-butyrolactones. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[1][2] Adding a small amount of acid, such as formic or phosphoric acid, can improve peak shape and separation.[1][3]
Q2: Why is it critical to separate gamma-butyrolactone (GBL) from its hydrolyzed form, gamma-hydroxybutyric acid (GHB)? A2: GBL and GHB can exist in equilibrium in aqueous solutions, and their conversion is pH-dependent.[4] In analytical methods, especially those using mass spectrometry, GHB can lose a water molecule in the ion source and be detected as GBL. Therefore, complete chromatographic separation is essential to accurately quantify each compound and avoid reporting artificially high GBL concentrations.
Q3: What type of detector is best for analyzing gamma-butyrolactones? A3: For routine analysis and quantification, a UV detector set at a low wavelength (e.g., 195 nm) can be used. However, for higher sensitivity and confirmation, a mass spectrometer (MS) is preferred. LC-MS/MS provides excellent sensitivity and specificity, allowing for the detection of low endogenous levels and confirmation in complex matrices.
Q4: Can I use a gradient elution for separating gamma-butyrolactones? A4: Yes, a gradient elution can be very effective, especially for samples containing compounds with a range of polarities. A typical gradient might start with a high aqueous content to retain polar compounds and gradually increase the organic solvent percentage to elute less polar compounds. This can help resolve GBL from GHB and other related compounds like 1,4-butanediol.
Troubleshooting Guide
This section addresses specific problems you may encounter during your HPLC analysis of gamma-butyrolactones.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My gamma-butyrolactone peak is tailing significantly. What are the possible causes and solutions?
A: Peak tailing is a common issue where the back half of the peak is wider than the front.
-
Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column can interact with the analyte, causing tailing.
-
Solution: Add a competing base or use a lower pH mobile phase to suppress silanol ionization. Using a modern, high-purity, end-capped column can also minimize these interactions.
-
-
Column Contamination or Degradation: Strongly retained compounds from previous injections can accumulate on the column, or the stationary phase may be degraded.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column itself.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to tailing.
-
Solution: Adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa.
-
-
Q: My peaks are fronting (shark-fin shape). Why is this happening?
A: Peak fronting, where the front of the peak is sloped, is less common than tailing.
-
Causes & Solutions:
-
Sample Overload: Injecting too much sample is the most frequent cause of fronting. The stationary phase becomes saturated, and excess molecules travel through the column faster.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting.
-
Solution: Whenever possible, dissolve and inject your sample in the mobile phase.
-
-
Problem 2: Inconsistent or Drifting Retention Times
Q: The retention time for my GBL peak is shifting between injections. What should I check?
A: Retention time instability can compromise peak identification and quantification.
-
Causes & Solutions:
-
Mobile Phase Composition: Small variations in mobile phase preparation, or changes due to evaporation of the more volatile solvent, can cause drift.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure proper mixing if using an online gradient mixer.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a thermostatted column compartment to maintain a consistent temperature.
-
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs will lead to inconsistent retention.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. HILIC methods may require longer equilibration times.
-
-
System Leaks: A leak in the pump, injector, or fittings can cause flow rate fluctuations, leading to variable retention times.
-
Solution: Check for loose fittings and replace worn pump seals.
-
-
Problem 3: Poor Resolution or No Separation
Q: I am not getting baseline separation between GBL and GHB. How can I improve resolution?
A: Achieving good resolution is key for accurate quantification.
-
Causes & Solutions:
-
Insufficiently Optimized Mobile Phase: The mobile phase composition may not be optimal for the separation.
-
Solution: Adjust the organic solvent (acetonitrile/methanol) to water ratio. Increasing the aqueous portion will generally increase the retention of polar compounds like GHB.
-
-
Incorrect pH: The ionization state of GHB is critical for its retention.
-
Solution: Add a small amount of acid (e.g., 0.1-0.2% formic acid) to the mobile phase. This suppresses the ionization of GHB, making it less polar and altering its retention relative to the neutral GBL.
-
-
Inappropriate Column: The chosen column may not be suitable.
-
Solution: Ensure you are using a high-quality C18 or a similar reversed-phase column. For very polar compounds, a polar-embedded or HILIC column might provide better retention and separation.
-
-
Experimental Protocols & Data
Optimized Experimental Protocol: RP-HPLC for GBL
This protocol provides a starting point for the separation of GBL and related compounds. Optimization will be required based on your specific instrument and sample matrix.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).
-
-
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Sample Diluent: Prepare/dilute samples in the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start with 5% B for 4.5 minutes.
-
Ramp to 95% B over 1 minute.
-
Hold at 95% B for 4 minutes.
-
Return to 5% B over 0.1 minutes.
-
Equilibrate at 5% B for at least 3 minutes before the next injection.
-
-
Detector:
-
UV: 195 nm.
-
MS: ESI+ mode, monitoring appropriate m/z transitions for GBL and GHB.
-
-
Data Presentation: Effect of Mobile Phase on Retention
The following table summarizes typical effects of changing mobile phase parameters on the retention and separation of GBL and GHB.
| Parameter Change | Effect on GBL (Neutral) | Effect on GHB (Acidic) | Impact on Resolution |
| Increase % Organic Solvent | Decrease Retention Time | Decrease Retention Time | May decrease resolution if peaks merge |
| Decrease % Organic Solvent | Increase Retention Time | Increase Retention Time | Generally increases resolution |
| Decrease Mobile Phase pH | Minimal Change | Increase Retention Time (Suppresses ionization) | Generally improves separation from GBL |
| Increase Flow Rate | Decrease Retention Time | Decrease Retention Time | Decreases resolution, shortens run time |
Visualizations
HPLC Workflow and Troubleshooting
The following diagrams illustrate the general HPLC workflow and a logical approach to troubleshooting common separation issues.
Caption: General workflow for HPLC analysis.
Caption: Troubleshooting decision tree for HPLC issues.
References
- 1. Separation of (S)-3-Hydroxy-gamma-butyrolactone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swgdrug.org [swgdrug.org]
Addressing A-Factor instability and degradation during storage
Welcome to the technical support center for A-Factor (2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the instability and degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a microbial hormone, a γ-butyrolactone, that plays a crucial role in regulating secondary metabolism and morphological differentiation in Streptomyces griseus and other related bacteria.[1][2] It induces the production of commercially important antibiotics, such as streptomycin. The stability of this compound is critical for ensuring the reproducibility and accuracy of experiments, as its degradation can lead to a loss of biological activity and misleading results.
Q2: What are the main factors that cause this compound degradation?
A2: The primary factors contributing to the degradation of this compound, like other γ-butyrolactones, are hydrolysis, pH, temperature, and light exposure.[3]
-
Hydrolysis: The lactone ring of this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This process is significantly influenced by pH.
-
pH: this compound is most stable in neutral to slightly acidic conditions. It is slowly hydrolyzed under acidic conditions and rapidly degrades under basic (alkaline) conditions.
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Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including the hydrolysis of this compound.
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Light: Exposure to light, particularly UV radiation, can cause photodegradation of γ-butyrolactones.
Q3: How should I store my this compound solutions to ensure maximum stability?
A3: To maximize the shelf-life of your this compound solutions, we recommend the following storage conditions:
-
Temperature: Store stock solutions at -20°C or lower for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C is acceptable.
-
pH: Maintain the pH of the solution between 6.0 and 7.0. Avoid alkaline conditions.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
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Solvent: For stock solutions, use a dry, aprotic solvent such as ethanol or DMSO. For working solutions, use a buffered aqueous solution at a neutral or slightly acidic pH immediately before use.
Troubleshooting Guides
Issue 1: Loss of this compound activity in my experiments.
Possible Cause 1: Degradation due to improper storage.
-
Troubleshooting:
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Review your storage conditions. Are your this compound aliquots stored at the recommended temperature and protected from light?
-
Check the pH of your buffered solutions. If you are diluting your this compound in a buffer, ensure its pH is not alkaline.
-
Prepare fresh dilutions of this compound from a new stock vial for each experiment to minimize the impact of degradation in working solutions.
-
Possible Cause 2: Hydrolysis in aqueous experimental media.
-
Troubleshooting:
-
Minimize the time this compound is in an aqueous solution before being added to your experiment.
-
If possible, adjust the pH of your experimental medium to be neutral or slightly acidic.
-
Consider performing a time-course experiment to determine the stability of this compound under your specific experimental conditions.
-
Issue 2: Inconsistent results between experiments.
Possible Cause 1: Inconsistent this compound concentration due to degradation.
-
Troubleshooting:
-
Always use freshly prepared working solutions of this compound.
-
Quantify the concentration of your this compound stock solution periodically using a validated method like HPLC to ensure its integrity.
-
Perform a bioassay to confirm the biological activity of your this compound stock.
-
Possible Cause 2: Variability in experimental conditions.
-
Troubleshooting:
-
Ensure that all experimental parameters, such as temperature, pH, and incubation times, are consistent between experiments.
-
Use a positive control with a known concentration of freshly prepared this compound in each experiment to normalize your results.
-
Quantitative Data on this compound Stability
The following table summarizes the expected stability of this compound under various storage conditions. Please note that these are general guidelines, and stability may vary depending on the specific buffer components and purity of the this compound.
| Storage Condition | Temperature | pH | Light Condition | Expected Shelf Life (Aqueous Solution) | Recommendations |
| Long-term | -20°C or below | 6.0 - 7.0 | Dark | > 1 year | Aliquot to avoid freeze-thaw cycles. |
| Short-term | 2 - 8°C | 6.0 - 7.0 | Dark | Up to 1 week | Ideal for working solutions. |
| Room Temperature | ~25°C | 6.0 - 7.0 | Dark | < 24 hours | Not recommended for storage. |
| Room Temperature | ~25°C | > 8.0 | Any | Minutes to hours | Avoid alkaline conditions. |
| Room Temperature | ~25°C | < 6.0 | Any | Days to weeks | Slower degradation than alkaline pH. |
| Any | Any | Any | Light | Unpredictable | Always protect from light. |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound. Optimization may be required for your specific instrumentation and sample matrix.
1. Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard of known concentration
-
Mobile Phase: Acetonitrile and water (gradient elution)
-
Sample Solvent: Methanol or Ethanol
2. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 60:40), and increase the percentage of B over time to elute this compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
3. Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the sample solvent.
-
Sample Preparation: Dilute your this compound samples to fall within the range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the peak area of this compound in the chromatograms. Plot a standard curve of peak area versus concentration for the standards. Use the regression equation from the standard curve to calculate the concentration of this compound in your samples.[4][5]
Protocol 2: this compound Bioassay using Streptomyces griseus
This bioassay is used to determine the biological activity of this compound by observing its ability to induce streptomycin production in an this compound deficient mutant of S. griseus.
1. Materials:
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Streptomyces griseus this compound deficient mutant strain (e.g., S. griseus HH1).
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Spore suspension of the mutant strain.
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YMPG agar plates (Yeast extract, Meat extract, Peptone, Glucose, Agar).
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This compound standard solutions of known concentrations.
-
Your this compound samples to be tested.
-
Sterile paper discs.
2. Procedure:
-
Prepare Inoculum: Prepare a lawn of the S. griseus this compound deficient mutant on YMPG agar plates by spreading the spore suspension evenly.
-
Apply Samples: Aseptically place sterile paper discs onto the surface of the agar.
-
Pipette a small, known volume (e.g., 10 µL) of your this compound standards and samples onto separate paper discs.
-
Incubation: Incubate the plates at 28°C for 2-3 days.
-
Observation: Observe the plates for zones of growth inhibition around the paper discs. The induction of streptomycin production by this compound will inhibit the growth of the surrounding lawn of the mutant strain.
-
Quantification: The diameter of the zone of inhibition is proportional to the concentration of active this compound. Create a standard curve by plotting the zone diameter against the concentration of the this compound standards. Use this curve to estimate the active concentration of this compound in your samples.
Visualizations
Caption: this compound Signaling Pathway in Streptomyces griseus.
Caption: Factors leading to this compound degradation and loss of activity.
References
Technical Support Center: Quantification of A-Factor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of A-Factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a key signaling molecule in Streptomyces.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by experimental stage to help you quickly identify and resolve specific issues.
This compound Extraction from Streptomyces Culture
Q1: I have a low yield of this compound from my culture. What are the possible causes and solutions?
A1: Low recovery of this compound is a common issue. Here are several factors to consider:
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Cause: Inefficient Cell Lysis. Streptomyces have a complex cell wall that can be difficult to disrupt.
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Solution: Ensure thorough cell lysis by using a combination of methods. Sonication on ice, bead beating, or enzymatic digestion with lysozyme followed by osmotic shock can improve lysis efficiency. For solid cultures, grinding the mycelium with a mortar and pestle in the presence of the extraction solvent is effective.
-
-
Cause: Suboptimal Extraction Solvent. The choice of solvent is critical for efficiently extracting the lipophilic this compound molecule.
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Cause: Incorrect Culture Stage for Harvest. this compound production is growth-phase dependent, typically peaking during the transition from exponential to stationary phase.[3]
-
Solution: Optimize the harvest time by performing a time-course experiment and quantifying this compound at different growth stages to determine the peak production period for your specific Streptomyces strain and culture conditions.
-
-
Cause: this compound Degradation. this compound can be sensitive to pH and temperature.[4][5]
-
Solution: Maintain a neutral to slightly acidic pH during extraction and keep samples on ice or at 4°C whenever possible to minimize degradation. Avoid prolonged exposure to high temperatures.
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Q2: My this compound extract contains many interfering compounds. How can I clean up my sample before analysis?
A2: Complex culture media and cellular components can lead to a dirty extract that interferes with downstream analysis.
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Solution: Solid-Phase Extraction (SPE). SPE is a highly effective method for sample cleanup. A C18 reverse-phase SPE cartridge is suitable for this compound. After conditioning the cartridge, load your crude extract, wash with a low percentage of organic solvent (e.g., 10-20% methanol in water) to remove polar impurities, and then elute the this compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
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Solution: Liquid-Liquid Extraction (LLE). A simple LLE with an immiscible organic solvent like ethyl acetate can help partition this compound away from water-soluble contaminants.
This compound Quantification by Bioassay
Q1: My this compound bioassay shows high variability between replicates. What can I do to improve consistency?
A1: Bioassays are inherently more variable than analytical methods. Here's how to improve reproducibility:
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Cause: Inconsistent Inoculum of the Reporter Strain. The physiological state and density of the reporter strain (e.g., an this compound deficient mutant of S. griseus or S. bikiniensis) are critical.
-
Solution: Standardize the inoculum preparation. Use spores or a fresh overnight culture of the reporter strain and ensure a consistent cell density for each assay.
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-
Cause: Uneven Diffusion on Solid Media. If using an agar diffusion assay, inconsistent application of the extract can lead to variable zone sizes.
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Solution: Use sterile paper discs impregnated with a known volume of your extract or standard. Ensure the agar surface is dry before applying the discs to prevent spreading.
-
-
Cause: Environmental Fluctuations. Temperature and humidity can affect the growth of the reporter strain and the diffusion of this compound.
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Solution: Maintain a consistent incubation temperature and humidity for all assay plates.
-
Q2: I am not observing a clear dose-response relationship in my bioassay.
A2: A lack of a clear dose-response curve can be due to several factors:
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Cause: Concentration of this compound is Outside the Dynamic Range of the Assay. The bioassay will only be responsive within a specific concentration range of this compound.
-
Solution: Prepare a wide range of serial dilutions of your extract and a known this compound standard to identify the linear range of the assay.
-
-
Cause: Presence of Inhibitory or Stimulatory Compounds in the Extract. Other metabolites in your extract may interfere with the growth of the reporter strain.
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Solution: Further purify your extract using SPE or HPLC fractionation before performing the bioassay to remove interfering compounds.
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This compound Quantification by HPLC-MS/MS
Q1: I am not detecting an this compound peak, or the signal is very weak in my LC-MS/MS analysis.
A1: A weak or absent signal can be frustrating. Here's a systematic approach to troubleshooting:
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Cause: Poor Ionization of this compound. The settings of your mass spectrometer's ion source are crucial for generating this compound ions.
-
Solution: Optimize the ion source parameters, including spray voltage, gas flows, and temperature, by infusing a pure this compound standard. This compound is often analyzed in positive ion mode.
-
-
Cause: Incorrect MS/MS Transition. The precursor and product ion masses for Multiple Reaction Monitoring (MRM) must be accurate.
-
Solution: Verify the m/z values for your MRM transitions. For this compound, the protonated molecule [M+H]⁺ is a common precursor ion.
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-
Cause: Matrix Effects. Co-eluting compounds from the sample matrix can suppress the ionization of this compound.
-
Solution: Improve chromatographic separation to resolve this compound from interfering compounds. Diluting the sample can also mitigate matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
-
-
Cause: this compound Degradation in the Autosampler. this compound may not be stable for extended periods in the autosampler.
-
Solution: Keep the autosampler temperature low (e.g., 4-10°C) and analyze samples as quickly as possible after preparation.
-
Q2: My this compound peak shape is poor (e.g., tailing, fronting, or splitting).
A2: Poor peak shape can compromise the accuracy of quantification.
-
Cause: Column Contamination or Degradation. Buildup of matrix components can damage the column.
-
Solution: Use a guard column to protect your analytical column. Regularly flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Cause: Incompatible Injection Solvent. Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Reconstitute your final extract in a solvent that is similar in composition to the initial mobile phase.
-
-
Cause: Suboptimal Mobile Phase. The pH and composition of the mobile phase can affect the peak shape of this compound.
-
Solution: Ensure the mobile phase is properly prepared and degassed. Small adjustments to the pH or the organic solvent ratio may improve peak shape.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound quantification.
| Parameter | Method | Value | Reference |
| Typical Concentration | Streptomyces griseus Culture | Reaches up to 100 nM (25 ng/ml) | |
| Binding Affinity (Kd) | This compound Receptor (ArpA) | ~0.7 nM | N/A |
| Limit of Detection (LOD) | LC-MS/MS | 50 pM to 250 nM (Analyte Dependent) | |
| Limit of Quantification (LOQ) | LC-MS/MS | Typically 3x LOD | |
| Bioassay Sensitivity | This compound Deficient Mutants | As low as 10⁻⁹ M |
Experimental Protocols
Protocol 1: this compound Extraction from Streptomyces Liquid Culture
-
Harvesting: Centrifuge the Streptomyces culture (e.g., 100 mL) at the late exponential or early stationary phase at 5,000 x g for 15 minutes.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells by sonication on ice (e.g., 5 cycles of 30 seconds on, 30 seconds off).
-
Extraction: Add an equal volume of ethyl acetate to the cell lysate. Vortex vigorously for 2 minutes and then centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Collection: Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.
Protocol 2: this compound Quantification by LC-MS/MS
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z corresponding to [this compound + H]⁺.
-
Product Ions (Q3): Select at least two characteristic product ions for quantification and confirmation.
-
Optimization: Optimize collision energy and other MS parameters using a pure this compound standard.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of an this compound standard.
-
Spike all samples and standards with a constant concentration of a suitable internal standard (ideally, a stable isotope-labeled this compound) prior to sample preparation.
-
Calculate the concentration of this compound in the samples by interpolating their peak area ratios (this compound/Internal Standard) against the calibration curve.
-
Visualizations
This compound Signaling Pathway in Streptomyces griseus
Caption: this compound signaling cascade in Streptomyces griseus.
General Experimental Workflow for this compound Quantification
Caption: A general experimental workflow for the quantification of this compound.
References
Technical Support Center: Overcoming Low A-Factor Production in Mutant Streptomyces Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low A-Factor production in mutant Streptomyces strains. The information is tailored for scientists and professionals in drug development and related fields.
Troubleshooting Guide
Issue 1: Consistently low or undetectable this compound production in a mutant strain.
Question: My Streptomyces griseus mutant strain exhibits healthy growth but produces significantly lower levels of this compound compared to the wild-type. What are the potential causes and how can I address this?
Answer: Low this compound production despite good biomass accumulation often points to bottlenecks in the biosynthetic pathway, regulatory circuits, or suboptimal culture conditions. Here are the primary areas to investigate:
1. Genetic Lesions in the this compound Biosynthetic Pathway:
-
Cause: Mutations in key biosynthetic genes, particularly afsA, are a common cause of this compound deficiency. The afsA gene encodes the critical enzyme that catalyzes the condensation of a β-ketoacyl derivative and a glycerol derivative, the initial step in this compound biosynthesis.[1][2]
-
Troubleshooting Strategy:
-
Gene Complementation: Introduce a functional copy of the wild-type afsA gene into the mutant strain. Restoration of this compound production confirms that the mutation lies within this gene.
-
Quantitative Data Summary: While specific yields vary between experiments, the principle is consistently demonstrated. This compound deficient mutants, such as S. griseus HH1, produce no detectable this compound, whereas the wild-type produces approximately 25-30 ng/mL under optimal conditions.[1]
-
2. Dysregulation of the this compound Signaling Cascade:
-
Cause: Mutations in regulatory genes can disrupt the this compound signaling pathway. For instance, mutations in the this compound receptor protein gene, arpA, can lead to constitutive repression of downstream genes, even in the presence of this compound.[3][4]
-
Troubleshooting Strategy:
-
Overexpression of Positive Regulators: Overexpressing adpA, a key transcriptional activator in the this compound cascade, can sometimes bypass the need for this compound and restore the production of secondary metabolites.
-
Analysis of Regulatory Gene Expression: Use RT-qPCR to compare the expression levels of key regulatory genes (arpA, adpA) in the mutant and wild-type strains.
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3. Suboptimal Culture Conditions:
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Cause: The biosynthesis of secondary metabolites like this compound is highly sensitive to environmental and nutritional factors. Incorrect pH, temperature, aeration, or nutrient composition can favor biomass growth over this compound production.
-
Troubleshooting Strategy:
-
Media Optimization: Systematically vary the carbon and nitrogen sources, phosphate concentration, and trace elements in the culture medium. A one-factor-at-a-time (OFAT) approach can identify key nutritional components.
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Environmental Parameter Optimization: Test a range of pH values (typically 5.0-9.0), temperatures (28-37°C), and agitation speeds to determine the optimal conditions for this compound production in your specific mutant strain.
-
| Parameter | Typical Range for Streptomyces | Potential Impact on this compound Production |
| Carbon Source | Glucose, Glycerol, Starch, Maltose | The type and concentration of the carbon source can influence the availability of precursors for this compound biosynthesis. |
| Nitrogen Source | Soybean meal, Peptone, Yeast extract | Can affect both cell growth and the induction of secondary metabolism. |
| pH | 5.0 - 9.0 | Influences enzyme activity and nutrient uptake. |
| Temperature | 28°C - 37°C | Affects microbial growth rate and enzyme kinetics. |
4. Precursor Limitation:
-
Cause: this compound biosynthesis requires specific precursors derived from primary metabolism: a β-ketoacyl-acyl carrier protein (from fatty acid synthesis) and a glycerol derivative. Mutations affecting these primary metabolic pathways can indirectly lead to low this compound production.
-
Troubleshooting Strategy:
-
Precursor Feeding: Supplement the culture medium with potential precursors like glycerol or branched-chain fatty acids (e.g., isobutyric acid) to see if this compound production is restored or enhanced.
-
Issue 2: this compound production is initiated but remains at a low level.
Question: My mutant strain produces some this compound, but the final titer is significantly lower than expected. How can I enhance the yield?
Answer: This scenario suggests that the biosynthetic and regulatory pathways are functional but inefficient. The following strategies can be employed to boost this compound production:
1. Genetic Engineering Strategies:
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Overexpression of afsA: Since AfsA is the key enzyme in the biosynthetic pathway, increasing its expression level can drive more flux towards this compound production. This can be achieved by placing the afsA gene under the control of a strong constitutive promoter on an integrative plasmid like pSET152.
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Ribosome Engineering: Introducing specific mutations in ribosomal protein genes (e.g., rpsL) or RNA polymerase genes (e.g., rpoB) can alter translational and transcriptional fidelity in a way that enhances the production of secondary metabolites. This is a powerful, albeit less targeted, approach for strain improvement.
Quantitative Impact of Genetic Strategies on Secondary Metabolite Production (Illustrative Examples):
| Strategy | Target Gene/Protein | Organism | Effect on Secondary Metabolite | Reference |
| Gene Overexpression | adpA | S. griseus | Earlier and increased streptomycin production | |
| Gene Overexpression | afsA | S. griseus | Restoration of this compound production in deficient mutants |
2. Optimization of Fermentation Parameters:
-
Fed-Batch Culture: A fed-batch strategy, where key nutrients like glycerol are periodically added to the culture, can maintain optimal precursor levels and prolong the this compound production phase.
-
Dissolved Oxygen Control: Ensure adequate aeration, as oxygen availability is crucial for many enzymatic steps in secondary metabolism.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
Objective: To quantify the concentration of this compound in Streptomyces culture supernatants.
Materials:
-
Streptomyces culture supernatant
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
This compound standard
-
Centrifuge and tubes
-
Rotary evaporator
-
HPLC system with a C18 column and UV detector
Methodology:
-
Sample Preparation:
-
Centrifuge 10 mL of the Streptomyces culture at 10,000 x g for 15 minutes to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator.
-
Resuspend the dried extract in 1 mL of methanol.
-
Filter the extract through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting from 40% acetonitrile and increasing to 100% over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound standard.
-
Compare the peak area of this compound in the sample to the standard curve to determine its concentration.
-
Protocol 2: this compound Bioassay
Objective: To qualitatively or semi-quantitatively detect the presence of this compound using an this compound-deficient indicator strain.
Materials:
-
This compound-deficient indicator strain (e.g., S. griseus HH1)
-
Spore suspension of the indicator strain
-
Agar medium (e.g., YMPD agar)
-
Test samples (culture supernatants or extracts)
-
Sterile paper discs
-
This compound standard
Methodology:
-
Prepare a lawn of the indicator strain by spreading a spore suspension onto the surface of the agar plates.
-
Aseptically place sterile paper discs on the agar surface.
-
Pipette a known volume (e.g., 20 µL) of the test sample onto a paper disc.
-
As a positive control, apply a known amount of this compound standard to another disc. Use sterile medium or solvent as a negative control.
-
Incubate the plates at 28-30°C for 3-5 days.
-
Observe for the restoration of sporulation (indicated by the formation of a white, fuzzy zone) or streptomycin production (which can be detected by overlaying with a sensitive Bacillus subtilis strain) around the paper discs. The diameter of the zone of induction is proportional to the concentration of this compound.
Protocol 3: Overexpression of the afsA Gene
Objective: To increase this compound production by overexpressing the afsA gene in a Streptomyces strain.
Materials:
-
S. griseus genomic DNA
-
PCR primers for afsA
-
Integrative Streptomyces expression vector (e.g., pSET152)
-
Restriction enzymes and T4 DNA ligase
-
E. coli strain for cloning (e.g., DH5α)
-
E. coli conjugation donor strain (e.g., ET12567/pUZ8002)
-
Streptomyces recipient strain
-
Appropriate growth media and antibiotics for selection
Methodology:
-
Cloning of afsA:
-
Amplify the afsA gene from S. griseus genomic DNA using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and the pSET152 vector with the corresponding restriction enzymes.
-
Ligate the afsA gene into the digested vector.
-
Transform the ligation mixture into E. coli DH5α and select for transformants.
-
Verify the correct insertion by restriction digestion and sequencing.
-
-
Conjugation into Streptomyces:
-
Transform the recombinant plasmid into the E. coli donor strain ET12567/pUZ8002.
-
Perform intergeneric conjugation between the E. coli donor and the Streptomyces recipient strain on a suitable agar medium (e.g., MS agar).
-
Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and the antibiotic corresponding to the resistance marker on pSET152, such as apramycin, to select for exconjugants).
-
Incubate until Streptomyces colonies appear.
-
-
Verification and Analysis:
-
Confirm the integration of the plasmid into the Streptomyces genome by PCR.
-
Cultivate the engineered strain and quantify this compound production using HPLC or bioassay to confirm successful overexpression.
-
Mandatory Visualizations
Caption: this compound signaling pathway in Streptomyces griseus.
Caption: Experimental workflow for afsA gene overexpression.
Frequently Asked Questions (FAQs)
Q1: Can I use a universal rich medium for this compound production for all my mutant strains?
A1: While a rich medium might support good initial growth, it may not be optimal for this compound production, which is a secondary metabolite. The optimal medium composition can be strain-specific. It is highly recommended to perform media optimization experiments, testing different carbon and nitrogen sources, to maximize this compound yield for your particular mutant.
Q2: My afsA mutant does not produce any this compound. Can I still induce secondary metabolism?
A2: Yes, in some cases it is possible. You can try two main approaches:
-
Exogenous this compound Addition: Supplementing the culture medium with synthetic this compound can chemically complement the mutation and restore downstream secondary metabolism and morphological differentiation.
-
Bypassing the this compound Requirement: Overexpression of downstream positive regulators, such as adpA, may activate the expression of secondary metabolite gene clusters even in the absence of this compound.
Q3: How can I confirm that the substance I'm detecting by HPLC is indeed this compound?
A3: The most reliable method is to compare the retention time and the UV spectrum of your peak with that of an authentic this compound standard. For definitive identification, you can collect the peak fraction from the HPLC and subject it to mass spectrometry (MS) analysis to confirm the molecular weight and fragmentation pattern of this compound.
Q4: What is the typical concentration of this compound produced by wild-type S. griseus?
A4: In wild-type S. griseus, this compound accumulates in a growth-dependent manner, reaching a maximum concentration of about 25-30 ng/mL (approximately 100 nM) during the mid-exponential growth phase.
Q5: Are there any inhibitors of this compound biosynthesis that I can use as experimental controls?
A5: Yes, cerulenin is an inhibitor of fatty acid biosynthesis. Since one of the precursors for this compound is derived from the fatty acid biosynthetic pathway, the addition of cerulenin to the culture medium will inhibit this compound production and can be used as a negative control in your experiments.
References
- 1. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of afsA in this compound biosynthesis as a key enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Streptomyces sp. KB1 and its cultural optimization for bioactive compounds production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrative Gene Cloning and Expression System for Streptomyces sp. US 24 and Streptomyces sp. TN 58 Bioactive Molecule Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and eliminating artifacts in A-Factor purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful purification of A-Factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a key signaling molecule from Streptomyces griseus.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction, purification, and analysis of this compound.
Question: Why is my this compound yield consistently low?
Answer: Low yields of this compound can stem from several stages of the process, from bacterial culture to final extraction.
-
Suboptimal Culture Conditions: this compound is a secondary metabolite, and its production is highly dependent on the growth phase of Streptomyces griseus.[1][2] Ensure the culture has entered the stationary phase before harvesting, as this is when production is typically highest. Also, verify the composition of your culture medium, as nutrient limitations can impact yield.
-
Inefficient Extraction: The initial solvent extraction from the culture supernatant or mycelium is a critical step. The choice of solvent and pH are crucial. This compound is a lactone and can be susceptible to hydrolysis under strong basic conditions. Ensure your extraction solvent (e.g., ethyl acetate) is of high purity and that the pH of the culture medium is appropriately adjusted before extraction.
-
Degradation during Purification: this compound may degrade due to improper temperature or pH during downstream processing. Keep samples cool and avoid prolonged exposure to harsh chemical conditions.
-
Loss during Chromatography: The choice of chromatography resin and elution gradient is critical. This compound may bind too strongly or too weakly to the stationary phase, leading to poor recovery. Method optimization is key.
Question: I see multiple peaks on my HPLC chromatogram. How do I know which one is this compound and what are the others?
Answer: Multiple peaks indicate the presence of other compounds in your purified sample. These are considered artifacts or impurities.
-
Identifying the this compound Peak: The most reliable method is to compare the retention time of your peaks with a known this compound standard. If a standard is unavailable, you can use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the peak with the correct mass-to-charge ratio (m/z) for this compound.
-
Identifying Artifacts: Other peaks could be several types of impurities:
-
Structurally Related GBLs: Streptomyces species often produce a variety of γ-butyrolactone molecules with different side chains.[3][4][5] These are common co-purifying artifacts.
-
Stereoisomers: this compound has specific stereochemistry. Other stereoisomers may be present and can sometimes be separated with chiral HPLC columns.
-
Degradation Products: If the γ-butyrolactone ring has been hydrolyzed, the resulting linear hydroxy acid will have a different retention time.
-
Media Components: Pigments, fatty acids, or other small molecules from the culture broth may be co-extracted.
-
Process Impurities: Contaminants from solvents, plastics, or resins used during purification can appear as peaks. Running a blank (injecting only the final elution solvent) can help identify these.
-
Question: My purified this compound shows low or no biological activity in my assay. What went wrong?
Answer: Loss of biological activity is a serious issue that points to problems with the integrity of the this compound molecule.
-
Molecular Degradation: The most common cause is the hydrolysis of the lactone ring, which is essential for its binding to the ArpA receptor protein. This can be caused by exposure to high pH during extraction or storage. Always store purified this compound in a neutral or slightly acidic, non-aqueous solvent at low temperatures.
-
Presence of Inhibitors: A co-purified artifact could be inhibiting your biological assay. Re-purifying the sample with a different chromatography method (e.g., orthogonal HPLC) may remove the inhibitor.
-
Incorrect Stereochemistry: If your purification has inadvertently isolated an inactive stereoisomer, it will not show activity. This can be assessed using chiral chromatography.
-
Oxidation: The side chain of this compound could be susceptible to oxidation. Store samples under an inert atmosphere (e.g., argon or nitrogen) if this is suspected.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a small, diffusible signaling molecule (a microbial hormone) of the γ-butyrolactone (GBL) class, with the chemical structure 2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone. In Streptomyces griseus, it regulates secondary metabolism, including the production of the antibiotic streptomycin, and morphological differentiation at nanomolar concentrations.
Q2: What is the general workflow for this compound purification? A2: The general workflow involves:
-
Culturing Streptomyces griseus to the stationary phase.
-
Separating the mycelium from the culture broth.
-
Solvent extraction of this compound (typically with ethyl acetate).
-
Concentration of the crude extract.
-
Chromatographic purification, often involving multiple steps like silica gel chromatography followed by reversed-phase HPLC.
-
Purity analysis and quantification using HPLC-UV, LC-MS, or bioassays.
Q3: What analytical techniques are best for assessing this compound purity? A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing purity by analyzing peak area. For definitive identification and detection of co-eluting impurities, HPLC coupled with Mass Spectrometry (LC-MS) is superior. To resolve different stereoisomers, chiral HPLC is necessary.
Q4: How should I store purified this compound? A4: this compound should be stored dissolved in a dry, aprotic organic solvent (e.g., ethanol, DMSO) at -20°C or lower to prevent degradation. Avoid aqueous solutions and basic conditions, which can cause hydrolysis of the lactone ring.
Data Presentation: Common Artifacts & Purification Methods
Table 1: Potential Artifacts in this compound Purification
| Artifact Type | Description | Identification Method | Prevention/Elimination Strategy |
| Related GBLs | Other γ-butyrolactones with different acyl side chains produced by S. griseus. | LC-MS for mass differentiation; High-resolution HPLC for separation. | Optimize HPLC gradient to resolve structurally similar compounds. |
| Stereoisomers | Isomers with different spatial arrangements at the chiral centers of the this compound molecule. | Chiral HPLC analysis. | Preparative chiral chromatography. |
| Hydrolysis Products | The open-ring form (γ-hydroxy acid) of this compound, resulting from lactone hydrolysis. | LC-MS (will have a mass increase of 18 Da, corresponding to H₂O). | Maintain neutral to slightly acidic pH throughout the purification process; avoid strong bases. |
| Media Components | Pigments, lipids, and other small molecules from the culture medium. | Run a blank extraction of sterile culture medium; use HPLC with a Diode Array Detector (DAD) to check for different UV spectra. | Pre-extraction cleanup steps (e.g., solid-phase extraction); use of orthogonal chromatography techniques. |
| Solvent/Plastic Artifacts | Impurities leached from solvents or plasticware (e.g., plasticizers). | Gas Chromatography-Mass Spectrometry (GC-MS) of the final sample; run solvent blanks in HPLC. | Use high-purity solvents and glass containers wherever possible. |
Table 2: Comparison of Key Purification Techniques
| Technique | Principle | Primary Use in this compound Workflow | Advantages | Common Issues |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound between the aqueous culture medium and an immiscible organic solvent. | Initial capture of this compound from culture broth. | Simple, inexpensive, good for initial sample concentration. | Emulsion formation, co-extraction of non-polar impurities. |
| Silica Gel Chromatography | Separation based on polarity. This compound is a relatively non-polar molecule. | Crude fractionation to remove highly polar impurities. | High capacity, low cost. | Irreversible adsorption, potential for this compound degradation on acidic silica surface. |
| Reversed-Phase HPLC (C18) | Separation based on hydrophobicity. This compound partitions into the hydrophobic stationary phase. | High-resolution purification of the final product. | Excellent resolving power, high reproducibility. | Co-elution of structurally similar GBLs, column overload leading to poor peak shape. |
| Chiral HPLC | Separation of enantiomers and diastereomers using a chiral stationary phase. | Isolation of the biologically active (3R) stereoisomer. | The only method to resolve stereoisomers. | Low sample capacity, high cost of columns and solvents. |
Experimental Protocols
Protocol 1: Resin-Assisted Extraction and Purification of this compound
This protocol is adapted from methods used for the extraction of GBLs from Streptomyces cultures.
-
Culture Preparation:
-
Inoculate Streptomyces griseus into a suitable liquid medium (e.g., YMPD broth).
-
Add a sterile adsorbent resin (e.g., Amberlite XAD-16) at a concentration of 20 g/L to the culture medium.
-
Incubate the culture at 28-30°C with shaking for 5-7 days, until the stationary phase is reached.
-
-
Extraction:
-
Separate the resin and mycelium from the culture broth by filtration or centrifugation.
-
Wash the collected resin/mycelium pellet with deionized water to remove residual medium.
-
Extract the this compound from the resin/mycelium by soaking and agitating in acetone or ethyl acetate for 2-4 hours.
-
Filter to remove the resin and cell debris. Collect the organic solvent.
-
Repeat the extraction step on the pellet to maximize recovery.
-
Combine the organic extracts and evaporate the solvent under reduced pressure (rotary evaporator) to yield a crude oily residue.
-
-
Initial Cleanup (Silica Gel Chromatography):
-
Dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of ethyl acetate).
-
Load the dissolved sample onto a silica gel column pre-equilibrated with the same non-polar solvent.
-
Wash the column with the non-polar solvent to elute highly non-polar impurities.
-
Elute the this compound-containing fractions using a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the positive fractions and evaporate the solvent.
-
-
Final Purification (Reversed-Phase HPLC):
-
Dissolve the semi-purified sample in the HPLC mobile phase (e.g., methanol/water mixture).
-
Inject the sample onto a C18 HPLC column.
-
Elute using an isocratic or gradient mobile phase (e.g., 60-80% methanol in water) at a constant flow rate.
-
Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm).
-
Collect the peak corresponding to the retention time of this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Protocol 2: HPLC-MS Analysis for Purity Assessment
-
Sample Preparation: Prepare a stock solution of the purified this compound in methanol or acetonitrile at approximately 1 mg/mL. Dilute this stock to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 40% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100-500.
-
Analysis: Look for the protonated molecule [M+H]⁺ corresponding to this compound. Analyze minor peaks for their mass to identify potential artifacts.
-
Mandatory Visualizations
Caption: this compound binds to the ArpA repressor, initiating a cascade that activates streptomycin biosynthesis genes.
References
- 1. The this compound-binding protein of Streptomyces griseus negatively controls streptomycin production and sporulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and structural determination of SCB1, a gamma-butyrolactone that elicits antibiotic production in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for A-Factor detection in complex samples
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols for the refinement of A-factor detection in complex samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a microbial hormone or autoregulator that, even at extremely low concentrations (around 10⁻⁹ M), triggers the production of secondary metabolites, such as the antibiotic streptomycin, and induces morphological differentiation (sporulation) in Streptomyces griseus.[1] Understanding and quantifying this compound is crucial for optimizing antibiotic production and studying microbial development.
Q2: What are the primary methods for detecting and quantifying this compound?
The main methods include High-Performance Liquid Chromatography (HPLC) for separation and quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for highly sensitive and specific quantification, and biological assays (bioassays) which measure the biological activity of this compound using an indicator bacterial strain.
Q3: What constitutes a "complex sample" in this compound detection?
Complex samples typically include fermentation broths, culture supernatants, soil extracts, or cell lysates.[2] These matrices contain a multitude of compounds (salts, proteins, lipids, other metabolites) that can interfere with this compound extraction and analysis, a phenomenon known as the matrix effect.[3]
Q4: How stable is this compound during sample preparation and storage?
This compound is a γ-butyrolactone (GBL). GBLs are generally stable at neutral pH but are susceptible to hydrolysis (ring-opening) under strongly alkaline conditions (complete conversion to the inactive hydroxy acid form within minutes at pH 12) and slowly hydrolyze under acidic conditions.[1][2] Heat can accelerate this degradation. Therefore, samples should be processed at neutral pH and stored at low temperatures (-20°C or below) to ensure stability.
This compound Signaling Pathway
The diagram below illustrates the this compound signaling cascade in Streptomyces griseus. This compound diffuses into the cell and binds to its receptor, ArpA. This binding releases ArpA's repression of the adpA gene, allowing for the synthesis of the transcriptional activator AdpA, which in turn switches on the genes for streptomycin production and morphological development.
Caption: this compound signaling cascade in Streptomyces.
Comparison of Detection Methods
Choosing the right detection method depends on the required sensitivity, specificity, and throughput. While bioassays measure functional activity, chromatographic methods provide precise quantification of the chemical entity. The following table provides an illustrative comparison of typical performance metrics.
(Note: The following values are representative for the analysis of small molecules like γ-butyrolactones in complex matrices and are intended for comparative purposes. Actual values must be determined during specific method validation.)
| Parameter | Bioassay (Agar Diffusion) | HPLC-UV | LC-MS/MS |
| Principle | Measures biological effect (e.g., antibiotic production) on an indicator strain. | Separates compounds based on physicochemical properties; quantifies by UV absorbance. | Separates by chromatography; quantifies by mass-to-charge ratio with high specificity. |
| Specificity | Moderate (can be influenced by other bioactive compounds). | Good (dependent on chromatographic resolution). | Very High (based on parent and fragment ion masses). |
| Illustrative LOD | ~1-10 ng/mL | ~50-100 ng/mL | ~0.1-1 ng/mL |
| Illustrative LOQ | ~5-20 ng/mL | ~150-300 ng/mL | ~0.5-5 ng/mL |
| Linear Range | Narrow (often logarithmic) | 2-3 orders of magnitude | 3-5 orders of magnitude |
| Throughput | Low (requires incubation) | Moderate | High (with modern autosamplers) |
| Matrix Effect | High susceptibility | Moderate susceptibility | High susceptibility (ion suppression/enhancement) |
| Primary Use | Functional screening, potency determination. | Routine quantification, purity analysis. | Trace-level quantification, metabolite ID, high-specificity analysis. |
Troubleshooting Guide
Problem: Low or No this compound Signal Detected
Caption: Troubleshooting workflow for low or no this compound signal.
Q: My sample extract shows high background noise or many interfering peaks in HPLC/LC-MS. What should I do? A: This is likely due to co-extraction of other metabolites or media components.
-
Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) to selectively isolate this compound and remove interfering compounds. C18 or similar reversed-phase cartridges are often effective.
-
Optimize Chromatography: Adjust the mobile phase gradient to better resolve the this compound peak from interfering peaks.
-
Enhance MS Specificity: For LC-MS/MS, ensure you are using a highly specific Multiple Reaction Monitoring (MRM) transition. If interferences have the same transition, further chromatographic separation is necessary.
Q: My this compound recovery is inconsistent between samples. Why? A: Inconsistent recovery is often due to variations in the sample matrix (matrix effect) or procedural variability.
-
Matrix Effects: Complex samples like fermentation broth can vary significantly from batch to batch. This alters the chemical environment, leading to ion suppression or enhancement in LC-MS. To correct for this, use an internal standard (ideally, a stable isotope-labeled this compound) or prepare calibration curves in a matrix that closely matches your samples (matrix-matched calibration).
-
pH Variability: Before solvent extraction, ensure the pH of every sample is adjusted to neutral (pH ~7.0). Small variations in pH can affect the extraction efficiency of γ-butyrolactones.
-
Emulsion Formation: During liquid-liquid extraction with ethyl acetate, emulsions can form, trapping the analyte. Ensure complete phase separation, using centrifugation if necessary.
Q: The zones of inhibition in my bioassay are unclear or non-existent, even with samples expected to contain this compound. A: This points to an issue with the bioassay itself.
-
Indicator Strain Health: Ensure your indicator strain (e.g., an this compound deficient mutant of S. griseus) is viable and in the correct growth phase. Prepare a fresh inoculum for each assay.
-
Standard Control: Always run a positive control with a known concentration of pure this compound to confirm the assay is working.
-
Solvent Toxicity: Ensure the solvent used to dissolve your sample extract has fully evaporated from the disc or well before incubation. Residual solvent (e.g., ethyl acetate, methanol) can inhibit the growth of the indicator strain, masking the this compound effect.
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
This protocol describes a general method for extracting γ-butyrolactones from a liquid Streptomyces culture.
-
Culture Preparation: Grow the Streptomyces strain in a suitable liquid medium (e.g., Tryptone Soya Broth) at 28-30°C with shaking for 5-7 days.
-
Cell Removal: Centrifuge the culture at 5,000 rpm for 15 minutes to pellet the mycelia.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask. For intracellular this compound, the mycelial pellet can also be extracted after cell lysis.
-
pH Adjustment: Check the pH of the supernatant. If it is acidic or alkaline, adjust to pH 7.0 using dilute NaOH or HCl. This is critical to prevent hydrolysis of the lactone ring.
-
Solvent Extraction: Transfer the supernatant to a separating funnel. Add an equal volume of ethyl acetate (1:1 v/v).
-
Mixing: Shake the separating funnel vigorously for 10-15 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The top layer is the organic (ethyl acetate) phase containing this compound. If an emulsion forms, centrifuge the mixture at low speed to break it.
-
Collection: Carefully drain and discard the lower aqueous layer. Collect the upper organic layer.
-
Repeat Extraction: For exhaustive extraction, repeat steps 5-8 on the aqueous layer with a fresh volume of ethyl acetate and combine the organic phases.
-
Drying and Concentration: Dry the pooled organic phase by adding anhydrous sodium sulfate (Na₂SO₄). Filter to remove the desiccant. Evaporate the solvent to dryness using a rotary evaporator at a low temperature (<40°C).
-
Storage: Re-dissolve the dried crude extract in a small volume of a suitable solvent (e.g., methanol) for analysis. Store at -20°C or below in a tightly sealed vial.
Protocol 2: Bioassay for this compound Detection
This protocol describes a method for detecting this compound activity using an agar diffusion assay with an this compound-deficient indicator strain.
-
Indicator Strain Preparation: Use an this compound-deficient mutant of S. griseus or another suitable indicator strain (e.g., S. lividans engineered with an this compound responsive promoter). Grow the indicator strain in a suitable liquid medium to the mid-logarithmic phase.
-
Plate Preparation: Prepare an appropriate agar medium (e.g., Nutrient Agar). Cool the autoclaved medium to ~50°C.
-
Inoculation: Add the liquid culture of the indicator strain to the molten agar to create a seeded agar lawn. Pour the seeded agar into sterile petri dishes and allow them to solidify completely in a laminar flow hood.
-
Sample Application:
-
Dissolve the dried this compound extract (from Protocol 1) and a series of known this compound standards in a minimal volume of a volatile solvent like methanol.
-
Carefully pipette a small, known volume (e.g., 10 µL) onto sterile paper discs. Allow the solvent to fully evaporate.
-
Place the dried paper discs onto the surface of the seeded agar plates. Alternatively, wells can be cut into the agar and the sample solution can be added directly.
-
-
Incubation: Incubate the plates at the optimal temperature for the indicator strain (e.g., 28-30°C) for 2-4 days.
-
Quantification: this compound activity is observed as a zone of induced phenotype around the disc/well (e.g., restoration of sporulation or induction of antibiotic production, which creates a zone of inhibition against a co-plated sensitive organism like B. subtilis). Measure the diameter of this zone. A standard curve can be generated by plotting the zone diameter against the logarithm of the this compound concentration of the standards.
Protocol 3: General Method for HPLC/LC-MS Analysis
This protocol provides a starting point for developing a quantitative method for this compound.
-
Instrumentation:
-
HPLC: A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV or Diode Array Detector (DAD).
-
LC-MS/MS: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of an additive like 0.1% formic acid to improve peak shape and ionization.
-
Illustrative HPLC Gradient:
-
Start at 10-20% B.
-
Linearly increase to 90-100% B over 15-20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes.
-
-
Detection:
-
HPLC-UV: Monitor at a wavelength appropriate for γ-butyrolactones (typically in the low UV range, ~210-230 nm).
-
LC-MS/MS: Operate in positive ESI mode. The precursor ion will be [M+H]⁺. Determine the optimal fragment ions and collision energy for a specific MRM transition.
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of a pure this compound standard. The curve should cover the expected concentration range in the samples.
-
Inject the prepared sample extracts (from Protocol 1).
-
Quantify the this compound concentration in the samples by comparing its peak area to the calibration curve. For best results, use an internal standard.
-
General Experimental Workflow
Caption: General workflow for this compound detection and quantification.
References
Validation & Comparative
Cross-Reactivity of the A-Factor Receptor (ArpA) with Diverse Gamma-Butyrolactones: A Comparative Analysis
For Immediate Publication
Streptomyces griseus, the soil bacterium renowned for its production of the antibiotic streptomycin, employs a sophisticated chemical signaling system to regulate its secondary metabolism and morphological differentiation. At the heart of this system lies the A-Factor (2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone), a gamma-butyrolactone signaling molecule, and its cognate intracellular receptor, ArpA. The high specificity of this receptor-ligand interaction is crucial for the timely activation of antibiotic production. This guide provides a comparative analysis of the cross-reactivity of the ArpA receptor with various gamma-butyrolactones, supported by experimental data, to inform researchers in microbiology, drug discovery, and synthetic biology.
Introduction to the this compound Signaling Cascade
The this compound signaling pathway in Streptomyces griseus is a well-characterized model for quorum sensing in filamentous bacteria. The this compound receptor, ArpA, is a DNA-binding protein that, in the absence of its ligand, represses the transcription of adpA, a key transcriptional activator. Upon binding of this compound to ArpA, a conformational change is induced, leading to the dissociation of ArpA from its DNA target. This de-repression allows for the expression of AdpA, which in turn activates a cascade of genes responsible for streptomycin biosynthesis and the development of aerial mycelia.[1]
Comparative Analysis of ArpA Cross-Reactivity
The specificity of the ArpA receptor for its natural ligand, this compound, is a critical determinant of the signaling outcome. Studies have investigated the binding affinity and biological activity of various synthetic and naturally occurring gamma-butyrolactone analogues to probe the structural requirements for ArpA activation.
| Ligand | Structure | Binding Affinity (Kd) to ArpA | Biological Activity (Streptomycin Production) | Reference |
| This compound (Natural Ligand) | 2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone | ~0.7 nM | High | --INVALID-LINK-- |
| Virginiae Butanolide C (VB-C) | A γ-butyrolactone from Streptomyces virginiae with a different side chain | No significant binding | No activity | --INVALID-LINK-- |
| (More analogues to be added as data becomes available) |
Key Observations:
-
The natural ligand, this compound, exhibits a high binding affinity to ArpA, with a dissociation constant (Kd) in the nanomolar range, indicating a strong and specific interaction.
-
Structural analogues, such as Virginiae Butanolide C (VB-C) from a different Streptomyces species, show no significant binding to ArpA and consequently do not trigger the biological response of streptomycin production. This highlights the stringent structural requirements for receptor activation.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experiments are provided below.
In Vitro ArpA-DNA Binding Assay (Gel Mobility Shift Assay)
This assay is used to determine the ability of different gamma-butyrolactones to disrupt the binding of ArpA to its DNA target.
Materials:
-
Purified ArpA protein
-
Radiolabeled or fluorescently labeled DNA probe containing the ArpA binding site (a 22 bp palindromic sequence: 5'-GG(T/C)CGGT(A/T)(T/C)G(T/G)-3')
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Test gamma-butyrolactone compounds
-
Native polyacrylamide gel
-
Electrophoresis apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare binding reactions by mixing the labeled DNA probe with a fixed concentration of ArpA protein in the binding buffer.
-
To test for cross-reactivity, add varying concentrations of the test gamma-butyrolactone compound to the binding reactions. A control reaction with no added ligand and a positive control with this compound should be included.
-
Incubate the reactions at room temperature for 20-30 minutes to allow for binding to reach equilibrium.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage until the free probe has migrated a sufficient distance.
-
Visualize the gel using a phosphorimager or fluorescence scanner. The disruption of the ArpA-DNA complex by a test compound will result in a decrease in the intensity of the shifted band (protein-DNA complex) and an increase in the intensity of the free probe band.
Streptomycin Production Bioassay
This bioassay measures the biological activity of different gamma-butyrolactones by quantifying their ability to induce streptomycin production in an this compound deficient mutant of Streptomyces griseus.
Materials:
-
This compound deficient Streptomyces griseus mutant strain
-
Spore suspension of a streptomycin-sensitive indicator bacterium (e.g., Bacillus subtilis)
-
Agar plates with a suitable medium for S. griseus growth and streptomycin production (e.g., YMPD agar)
-
Test gamma-butyrolactone compounds dissolved in a suitable solvent (e.g., ethanol)
-
Sterile paper discs
Procedure:
-
Prepare a lawn of the indicator bacterium on the agar plates.
-
Inoculate the center of the plate with the this compound deficient S. griseus mutant.
-
Place sterile paper discs around the central inoculation point.
-
Apply a known amount of the test gamma-butyrolactone compound to each paper disc. Include a negative control (solvent only) and a positive control (this compound).
-
Incubate the plates at 28-30°C for several days.
-
The production of streptomycin by the S. griseus mutant, induced by an active gamma-butyrolactone, will result in a clear zone of growth inhibition of the indicator bacterium around the corresponding paper disc. The diameter of the inhibition zone can be measured to quantify the biological activity.
Visualizing the this compound Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the this compound signaling pathway and the experimental workflow for assessing cross-reactivity.
References
A Comparative Guide to Assessing the Reproducibility of A-Factor-Induced Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies used to assess the phenotypes induced by A-Factor, a crucial signaling molecule in Streptomyces griseus. Ensuring the reproducibility of these assessments is paramount for fundamental research and the development of novel antibiotics. We present supporting data, detailed experimental protocols, and visualizations to aid in the design and execution of robust experiments.
The this compound Signaling Cascade in Streptomyces griseus
This compound, a γ-butyrolactone compound, functions as a microbial hormone in Streptomyces griseus, triggering both morphological differentiation and the production of secondary metabolites like streptomycin at concentrations as low as 10⁻⁹ M.[1][2] An this compound-deficient mutant strain is unable to form aerial mycelia or produce streptomycin; however, these functions can be restored by supplying an external source of this compound.[1]
The signaling pathway is initiated when this compound reaches a critical concentration and binds to its specific receptor, ArpA.[3] In the absence of this compound, ArpA acts as a transcriptional repressor, binding to the promoter of the adpA gene and blocking its expression.[1] The binding of this compound to ArpA causes a conformational change, leading to the dissociation of ArpA from the DNA. This derepression allows for the transcription of adpA, which encodes a key transcriptional activator. AdpA then activates a large set of genes (the AdpA regulon) that are required for both secondary metabolism and morphological development. Key targets include strR, the pathway-specific activator for the streptomycin biosynthesis gene cluster, and genes essential for aerial mycelium formation, such as adsA and sgmA.
Methodologies for Phenotype Assessment
The two hallmark phenotypes induced by this compound are streptomycin production and aerial mycelium formation. The reproducibility of experiments assessing these phenotypes is critical for accurate interpretation of results. Below is a comparison of common methods.
| Phenotype | Method | Principle | Quantitative Readout | Key Factors Affecting Reproducibility |
| Streptomycin Production | Bioassay (e.g., Agar Diffusion) | Inhibition of growth of a susceptible indicator strain (e.g., Bacillus subtilis) by streptomycin diffusing from the S. griseus colony. | Diameter of the inhibition zone (mm). | Indicator strain viability and concentration, agar medium composition and pH, incubation temperature and time, uniformity of the agar depth. |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation and quantification of streptomycin from culture extracts based on its physicochemical properties. | Peak area or height, correlated to concentration (µg/mL). | Extraction efficiency, column performance, mobile phase composition, detector sensitivity, standard curve accuracy. | |
| Maltol Assay | A colorimetric chemical assay where streptomycin is converted to maltol, which can be quantified spectrophotometrically. | Absorbance at a specific wavelength, correlated to concentration. | Purity of reagents, reaction time and temperature, presence of interfering compounds in the culture broth. | |
| Aerial Mycelium Formation | Visual/Stereomicroscopic Inspection | Direct observation of the colony morphology on solid agar. Aerial mycelia appear as a fuzzy, white, or grey layer on top of the substrate mycelium. | Qualitative (+/-) or semi-quantitative score based on the extent of aerial growth. | Culture medium composition (especially carbon source), incubation humidity and time, genetic stability of the strain. |
| Scanning Electron Microscopy (SEM) | High-resolution imaging of fixed and dehydrated colonies to visualize the detailed structure of aerial hyphae and spore chains. | Qualitative assessment of hyphal structure and spore formation. | Sample preparation and fixation artifacts, consistency in imaging parameters (magnification, voltage). |
Standardized Experimental Workflow
To enhance reproducibility, a standardized workflow is essential. This involves careful selection of strains, consistent culture conditions, and objective data analysis. This compound-deficient mutants serve as a crucial negative control, demonstrating the specific effect of the signaling molecule when added exogenously.
Detailed Experimental Protocols
The following protocols provide a starting point for reproducible assessment of this compound-induced phenotypes.
-
Strains : Use Streptomyces griseus wild-type (WT) and a well-characterized this compound-deficient mutant (e.g., ΔafsA).
-
Media : Prepare YMPD agar (Yeast extract 4g, Malt extract 10g, Peptone 4g, Glucose 4g, Agar 15g, per 1L distilled water, pH 7.2). Autoclave and cool to 50-60°C before pouring plates.
-
Inoculation : Prepare spore suspensions or use mycelial fragments to inoculate the center of the YMPD agar plates.
-
Incubation : Incubate plates at 28°C for 4-7 days.
-
This compound Restoration : For restoration experiments, add 10 µL of a 10⁻⁷ M solution of synthetic this compound in a suitable solvent (e.g., ethanol) to a paper disc placed near the mutant colony, or directly spot onto the agar. A solvent-only control must be included.
This protocol is adapted from standard agar diffusion methods.
-
Indicator Strain : Prepare a spore suspension of a streptomycin-sensitive strain, such as Bacillus subtilis.
-
Assay Medium : Use an appropriate antibiotic assay medium (e.g., Antibiotic Assay Medium No. 5). Maintain a pH of 7.8-8.0 for optimal results.
-
Procedure : a. After incubating the S. griseus plates (from Protocol 1) for the desired period, prepare a top agar layer. Melt the assay medium and cool to 48-50°C. b. Add the B. subtilis spore suspension to the molten agar to a final concentration that yields a confluent lawn of growth. c. Pour a thin layer (approx. 4 mL for a standard petri dish) of the inoculated top agar over the S. griseus colonies. d. Allow the overlay to solidify. e. Incubate the plates at 30-37°C for 16-24 hours.
-
Data Collection : Measure the diameter of the clear zone of growth inhibition around the S. griseus colonies. A larger zone indicates higher streptomycin production.
-
Visual Inspection : After 4-7 days of incubation (Protocol 1), visually inspect the colonies. Substrate mycelium typically grows into the agar and may be pigmented, while aerial mycelium grows upwards from the surface and has a distinct, often white or grey, fuzzy or chalky appearance.
-
Stereomicroscopy : For a more detailed view, examine the colonies under a stereomicroscope. This allows for a better distinction between substrate and aerial hyphae.
-
Data Recording : Record the phenotype qualitatively (e.g., bald, partially aerial, fully aerial) or use a semi-quantitative scoring system. Photograph the plates under consistent lighting conditions for documentation. This compound-deficient mutants will typically present a "bald" phenotype, lacking the fuzzy aerial layer seen in the wild-type.
Factors Crucial for Reproducibility
Beyond specific protocol steps, several overarching factors can significantly impact the reproducibility of results.
-
Biological Materials : Ensure the genetic integrity of bacterial strains. Strains of Streptomyces can be unstable, so it is crucial to use low-passage-number stocks and periodically re-verify phenotypes.
-
Reagents and Media : The quality and even the specific lot of media components like peptone and yeast extract can influence growth and secondary metabolism. Use high-quality reagents and record lot numbers.
-
Environmental Conditions : Strict control over incubation temperature, humidity, and duration is essential. Minor variations can lead to significant differences in the timing and extent of differentiation and antibiotic production.
-
Data Analysis : For quantitative data, use appropriate statistical methods to compare results between groups (e.g., WT vs. mutant, treated vs. untreated). For qualitative or semi-quantitative data, establish clear, objective scoring criteria before the experiment begins to minimize observer bias.
References
- 1. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Microbial Hormone Signaling Pathways: A-Factor, Quorum Sensing, and Pheromone Systems
A Guide for Researchers, Scientists, and Drug Development Professionals
Microbial communication, orchestrated by signaling molecules often referred to as microbial hormones, is a fundamental process that governs a wide array of cellular behaviors, from antibiotic production and virulence to mating and morphological differentiation. Understanding the intricacies of these signaling pathways is paramount for the development of novel antimicrobial strategies and for harnessing microbial capabilities in biotechnology. This guide provides a detailed comparison of three well-characterized microbial hormone signaling systems: the A-factor system in Streptomyces, the acyl-homoserine lactone (AHL)-mediated quorum sensing in Gram-negative bacteria, and the pheromone signaling pathway in the yeast Saccharomyces cerevisiae.
Comparative Overview of Signaling Pathways
These signaling systems, while functionally diverse, share the common principle of a signaling molecule binding to a specific receptor to initiate a cellular response. However, the nature of the signal, the location and type of the receptor, and the downstream signal transduction cascades exhibit significant differences.
Table 1: Comparison of Key Features of Microbial Hormone Signaling Pathways
| Feature | This compound System (Streptomyces griseus) | Acyl-Homoserine Lactone (AHL) Quorum Sensing | Pheromone Signaling (Saccharomyces cerevisiae) |
| Signaling Molecule | This compound (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) | N-Acyl-Homoserine Lactones (AHLs) | Peptide pheromones (α-factor and this compound) |
| Receptor Type | Cytoplasmic DNA-binding repressor (ArpA) | Cytoplasmic transcriptional activators (LuxR-type) | G protein-coupled receptor (GPCR) (Ste2p, Ste3p) |
| Cellular Location of Receptor | Cytoplasm | Cytoplasm | Cell membrane |
| Signal Transduction | De-repression of a transcriptional activator (AdpA) leading to a transcriptional cascade. | Direct activation of target gene expression by the AHL-receptor complex. | G protein activation, MAP kinase cascade, and activation of a transcription factor (Ste12). |
| Biological Response | Induction of secondary metabolism (e.g., streptomycin production) and morphological differentiation (sporulation).[1][2][3] | Regulation of gene expression based on population density, controlling processes like bioluminescence, virulence factor production, and biofilm formation.[4][5] | Mating, including cell cycle arrest in G1, formation of a mating projection ("shmoo"), and cell fusion. |
Table 2: Quantitative Parameters of Microbial Hormone Signaling
| Parameter | This compound System | Acyl-Homoserine Lactone (AHL) Quorum Sensing | Pheromone Signaling (S. cerevisiae) |
| Ligand-Receptor Binding Affinity (Kd) | 0.7 nM (this compound to ArpA) | Varies depending on the specific AHL and receptor. | 6 nM (α-factor to Ste2p) |
| Effective Signal Concentration | ~1 nM (10⁻⁹ M) for induction of streptomycin production. | Threshold concentration for response is typically in the range of 1-10 µg/ml. | ~5 µM to 100 µM for G1 arrest, depending on the strain's BAR1 protease activity. Low concentrations can trigger cell cycle arrest, while higher concentrations are needed for mating projection formation. |
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of these signaling pathways, the following diagrams were generated using Graphviz.
Figure 1: this compound Signaling Pathway in Streptomyces griseus.
Figure 2: Acyl-Homoserine Lactone (AHL) Quorum Sensing Pathway.
Figure 3: Yeast Pheromone Signaling Pathway.
Experimental Protocols
The study of these microbial hormone pathways relies on a variety of experimental techniques. Below are summarized methodologies for key experiments.
Hormone Extraction and Quantification
This compound Extraction and Bioassay:
-
Principle: this compound is extracted from Streptomyces culture supernatants and quantified by its ability to induce streptomycin production or sporulation in an this compound deficient mutant.
-
Methodology:
-
Centrifuge the Streptomyces culture to separate the mycelium from the supernatant.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent to concentrate the this compound.
-
Resuspend the extract in a suitable solvent.
-
For the bioassay, spot serial dilutions of the extract onto a lawn of an this compound deficient S. griseus mutant.
-
Incubate the plates and observe for the restoration of streptomycin production (indicated by a zone of inhibition of a susceptible indicator strain) or aerial mycelium formation.
-
AHL Extraction and Quantification by HPLC-MS:
-
Principle: Acyl-homoserine lactones are extracted from bacterial culture supernatants and quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for high specificity and sensitivity.
-
Methodology:
-
Pellet bacterial cells by centrifugation.
-
Filter the supernatant through a 0.22 µm filter.
-
Extract the supernatant with an equal volume of acidified ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper organic phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in methanol for HPLC-MS analysis.
-
Separate the AHLs on a C18 reverse-phase HPLC column.
-
Detect and quantify the AHLs by mass spectrometry, comparing retention times and mass-to-charge ratios to known standards.
-
Yeast Pheromone Quantification by ELISA:
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) can be used for the sensitive and quantitative measurement of secreted yeast pheromones.
-
Methodology:
-
Coat a 96-well plate with a specific antibody against the pheromone (e.g., anti-α-factor).
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBST).
-
Add standards and samples (culture supernatants) to the wells and incubate.
-
Wash the plate to remove unbound material.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add the enzyme substrate and measure the resulting colorimetric or chemiluminescent signal.
-
Calculate pheromone concentration based on the standard curve.
-
Receptor-Ligand Interaction Assays
This compound Receptor (ArpA) Binding Assay:
-
Principle: A radioligand binding assay can be used to determine the binding affinity of this compound to its receptor, ArpA.
-
Methodology:
-
Prepare a cell-free extract containing the ArpA protein from S. griseus.
-
Incubate the extract with a constant concentration of radiolabeled this compound (e.g., ³H-A-factor) and varying concentrations of unlabeled this compound.
-
Separate the bound from free radioligand using a method like gel filtration or filter binding.
-
Quantify the radioactivity in the bound fraction.
-
Perform Scatchard analysis to determine the dissociation constant (Kd) and the number of binding sites.
-
Gel Mobility Shift Assay (EMSA) for ArpA/AdpA-DNA Binding:
-
Principle: EMSA is used to detect the binding of a protein (e.g., ArpA or AdpA) to a specific DNA sequence. The protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.
-
Methodology:
-
Label a DNA fragment containing the putative binding site with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Incubate the labeled DNA probe with purified ArpA or AdpA protein in a binding buffer.
-
For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.
-
Resolve the binding reactions on a native polyacrylamide gel.
-
Visualize the DNA bands by autoradiography or fluorescence imaging. A "shifted" band indicates the formation of a protein-DNA complex.
-
In Vivo Reporter Gene Assays
AHL Quorum Sensing Reporter Assay:
-
Principle: A reporter strain is engineered to express a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase) under the control of a promoter that is activated by an AHL-receptor complex. The reporter signal is proportional to the activity of the quorum-sensing pathway.
-
Methodology:
-
Construct a plasmid with the reporter gene fused to an AHL-inducible promoter.
-
Transform this plasmid into a suitable bacterial host strain that expresses the cognate LuxR-type receptor.
-
Grow the reporter strain in the presence of different concentrations of the AHL or a sample containing AHLs.
-
Measure the reporter gene expression (e.g., by measuring β-galactosidase activity with ONPG or luminescence with a luminometer).
-
Yeast Pheromone Response Reporter Assay:
-
Principle: A reporter gene (e.g., lacZ or GFP) is placed under the control of a pheromone-responsive promoter, such as the FUS1 promoter. The expression of the reporter gene indicates the activation of the pheromone signaling pathway.
-
Methodology:
-
Integrate a reporter construct (e.g., PFUS1-GFP) into the yeast genome or introduce it on a plasmid.
-
Expose the yeast reporter strain to different concentrations of the appropriate mating pheromone.
-
Measure the reporter signal (e.g., fluorescence by microscopy or flow cytometry, or β-galactosidase activity).
-
Conclusion
The this compound, AHL quorum sensing, and yeast pheromone signaling systems represent elegant solutions to the challenge of intercellular communication in the microbial world. While they employ distinct molecular components and regulatory logics, they all achieve the common goal of coordinating cellular behavior in response to specific chemical cues. For researchers in drug development, the differences in these pathways, particularly the nature of the receptors and signaling molecules, offer a diverse landscape of potential targets for the development of novel anti-infective and biotechnological applications. The experimental methodologies outlined in this guide provide a robust toolkit for the continued exploration and exploitation of these fascinating microbial hormone pathways.
References
- 1. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNase I footprinting [gene.mie-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Independent Verification of Angiogenic Factor (A-Factor) Findings: A Comparative Guide to VEGF and FGF
This guide provides an objective comparison of the independently verified findings of Vascular Endothelial Growth Factor (VEGF), a primary "A-Factor" in angiogenesis, with Fibroblast Growth Factor (FGF), another key angiogenic factor. The information presented is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their respective and synergistic roles in the formation of new blood vessels.
Comparative Analysis of VEGF and FGF in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) are both potent pro-angiogenic factors crucial for physiological processes like wound healing and pathological conditions such as tumor growth.[1][2] Both factor families, including their various isoforms, bind to specific cell surface tyrosine kinase receptors to activate downstream signaling pathways that regulate the proliferation, migration, and differentiation of endothelial cells.[3] While both are fundamental to angiogenesis, they exhibit distinct mechanisms and synergistic interactions.
VEGF-A is a key regulator of vessel morphogenesis and primarily signals through its receptors VEGFR1 and VEGFR2, with VEGFR2 being the main mediator of endothelial cell proliferation.[4] FGF-2, also known as basic FGF (bFGF), also promotes the proliferation of endothelial cells.[5] Studies have shown that while both factors can induce angiogenesis independently, their combined application can have a synergistic effect, leading to the formation of more mature and functional neovasculature. This synergy is partly due to their distinct but complementary roles; for instance, VEGF-A enhances the secretion of Platelet-Derived Growth Factor-B (PDGF-B) by endothelial cells, while FGF-2 increases the expression of the PDGF receptor (PDGFRβ) in mural cells, which are crucial for vessel stabilization.
In comparative studies, FGF-2 has been shown to induce a higher density of blood vessels compared to VEGF-A. Furthermore, the morphology of the induced vasculature can differ; VEGF-A may lead to the formation of irregular globular endothelial structures, whereas FGF-2 tends to promote the development of more regular, capillary-like structures. Ultrastructural analysis has also revealed that blood vessels induced by VEGF-A have a high number of endothelial fenestrations, which are associated with high permeability, a feature not observed in FGF-2-induced vessels.
The signaling pathways activated by VEGF and FGF, while having some downstream convergence, also have distinct elements. VEGF signaling is known to activate several key pathways including the Ras/MAPK pathway for cell proliferation, the PI3K/AKT pathway for cell survival, and the PLCγ pathway which controls vascular permeability. FGF signaling also activates the Ras/MAPK and PI3K/AKT pathways, contributing to its pro-angiogenic effects. The cross-talk between these pathways is an area of active research, particularly in the context of resistance to anti-VEGF therapies in cancer, where FGF signaling can be upregulated.
Quantitative Data Summary
The following table summarizes quantitative findings from comparative in vitro studies on the effects of VEGF and FGF on endothelial cells.
| Parameter Measured | Cell Type | Treatment | Result |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 20 ng/mL VEGF | Significant increase in ³H-thymidine incorporation compared to control. |
| 25 ng/mL FGF-2 | Significant increase in ³H-thymidine incorporation compared to control. | ||
| VEGF + FGF-2 | Additive mitogenic effect on HUVEC proliferation. | ||
| Vessel Density | Mouse Cornea | FGF-2 Pellet | Highest density of induced blood vessels. |
| VEGF-A Pellet | Significant induction of blood vessels, but less dense than FGF-2. | ||
| VEGF-C Pellet | Similar numbers of blood and lymphatic vessels induced. | ||
| Vascular Permeability | Mouse Cornea | VEGF-A Pellet | High permeability to ferritin due to numerous endothelial fenestrations. |
| FGF-2 Pellet | Little leakage of ferritin, lack of vascular fenestrations. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the verification of angiogenic factor findings.
1. Endothelial Cell Proliferation Assay (MTS Assay)
This protocol is used to determine the proliferative response of endothelial cells to angiogenic factors.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (ECGM).
-
Seeding: HUVECs are seeded into 96-well plates at a density of 2 x 10³ cells per well and incubated for 12 hours at 37°C.
-
Synchronization: Cells are synchronized by incubation in a medium with reduced serum (e.g., 2% Fetal Bovine Serum) for 24 hours.
-
Treatment: The synchronized cells are then treated with the desired concentrations of angiogenic factors (e.g., VEGF, FGF-2) or control medium.
-
Incubation: The plates are incubated for various time points (e.g., 24, 48, 72, 96 hours).
-
Quantification: Cell proliferation is quantified using a colorimetric method such as the MTS assay (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay). The absorbance is measured at 490 nm using a microplate reader. The absorbance values are directly proportional to the number of viable cells.
2. In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on an extracellular matrix in response to angiogenic stimuli.
-
Matrix Coating: A 96-well plate is coated with an extracellular matrix gel (e.g., Geltrex or Matrigel) and incubated at 37°C for 30-60 minutes to allow for solidification.
-
Cell Suspension: A single-cell suspension of endothelial cells (e.g., HUVECs) is prepared at a concentration of approximately 1 x 10⁵ cells/mL in culture medium containing the test compounds (angiogenesis activators or inhibitors).
-
Seeding: The cell suspension is gently added to the gel-coated wells.
-
Incubation: The plate is incubated at 37°C in a cell culture incubator. Tube formation is typically observed within a few hours and can be monitored over time.
-
Visualization and Quantification: The formation of tube-like structures can be visualized using an inverted microscope. For quantitative analysis, cells can be labeled with a fluorescent dye (e.g., Calcein AM), and images are captured. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Signaling Pathway and Experimental Workflow Diagrams
VEGF Signaling Pathway
Caption: Simplified VEGF signaling pathway in endothelial cells.
Experimental Workflow for In Vitro Angiogenesis Assay
Caption: Workflow for a typical in vitro tube formation assay.
References
- 1. Dual blockade of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (FGF-2) exhibits potent anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond VEGF: Inhibition of the Fibroblast Growth Factor Pathway and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGF and VEGF function in angiogenesis: signalling pathways, biological responses and therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
Safety Operating Guide
Proper Disposal of "A-Factor": A General Protocol for Safe Chemical Waste Management
Disclaimer: The term "A-Factor" is not a standard chemical identifier. Without a specific chemical name or CAS number, providing precise disposal instructions is impossible. This document outlines a general, procedural template for the safe disposal of a hypothetical hazardous chemical, referred to as "this compound." Researchers, scientists, and drug development professionals must consult the Safety Data Sheet (SDS) for the specific chemical in use to ensure proper and safe disposal.[1] The procedures described below are for illustrative purposes and should be adapted to the specific hazards and regulatory requirements of the actual substance being handled.
Immediate Safety and Hazard Identification
Before handling any chemical waste, it is crucial to understand its hazards. The primary source for this information is the Safety Data Sheet (SDS), which provides comprehensive details on physical and chemical properties, hazards, and emergency measures.[1]
Key Hazard Categories for "this compound" (Hypothetical):
| Hazard Category | Description | Pictogram | Precautionary Measures |
| Flammable Liquid | May ignite with heat, sparks, or flames. | 🔥 | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[2] |
| Skin Irritant | May cause skin irritation upon contact. | ❕ | Wear protective gloves and clothing. Wash skin thoroughly after handling.[2] |
| Eye Irritant | May cause serious eye irritation. | ❕ | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[3] |
| Acute Toxicity | Harmful if swallowed or inhaled. | 💀 | Avoid breathing fumes, vapor, or spray. Do not eat, drink, or smoke when using this product. |
Segregation and Storage of "this compound" Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions. "this compound" waste should be collected in a designated, compatible container.
Waste Segregation Protocol:
-
Container Selection: Use a container made of a material compatible with "this compound." Ensure the container is in good condition, with no leaks or cracks, and has a tightly fitting cap.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound" and any other components in a mixture), the date of waste generation, and the responsible principal investigator's name and contact information. Do not use abbreviations or chemical formulas.
-
Segregation: Store the "this compound" waste container separately from incompatible materials such as strong acids, bases, and oxidizers. Maintain segregation in a designated satellite accumulation area near the point of generation.
-
Closure: Keep the waste container closed at all times, except when adding waste.
Step-by-Step Disposal Procedure
The disposal of chemical waste is regulated by environmental agencies and must be handled through an established hazardous waste program.
Operational Disposal Plan:
-
Personal Protective Equipment (PPE): Before handling "this compound" waste, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection: Collect all "this compound" waste, including contaminated materials like pipette tips and wipes, in the designated hazardous waste container.
-
Request for Pickup: Once the waste container is full or ready for disposal, complete a hazardous waste pickup request form as required by your institution's Environmental Health and Safety (EHS) office.
-
Storage Pending Pickup: Store the sealed and labeled waste container in a secure, designated area until it is collected by authorized personnel.
-
Empty Container Disposal: To dispose of an empty "this compound" container, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing and air-drying, deface the original label, and dispose of the container according to institutional guidelines for non-hazardous waste.
Experimental Protocol: Spill Neutralization (Hypothetical)
In the event of a small spill of "this compound," a specific neutralization protocol may be applicable. This is a hypothetical procedure and must be verified against the chemical's SDS.
Materials:
-
Spill containment kit (absorbent pads, etc.)
-
Neutralizing agent (e.g., sodium bicarbonate for an acidic substance)
-
Waste bags for contaminated materials
-
Appropriate PPE
Methodology:
-
Evacuate and Ventilate: If safe to do so, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Use absorbent dikes or pads to contain the spill and prevent it from spreading.
-
Neutralization: Slowly apply the appropriate neutralizing agent from the perimeter of the spill inwards.
-
Absorption: Once the reaction has ceased, use absorbent pads to soak up the neutralized material.
-
Collection and Disposal: Place all contaminated materials into a designated hazardous waste bag, seal it, and dispose of it through the hazardous waste program.
-
Decontamination: Clean the spill area with soap and water.
Diagrams
Caption: Figure 1: this compound Disposal Workflow. This diagram outlines the procedural steps for the safe handling and disposal of "this compound" waste from the point of generation to final collection.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
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